Mechanism of Action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride In Vitro: A Technical Guide
Executive Summary 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (also cataloged as m-aminophenyl-2-imidazoline dihydrochloride, CAS: 94213-44-2[1]) is a synthetic small molecule belonging to the arylimidazoline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (also cataloged as m-aminophenyl-2-imidazoline dihydrochloride, CAS: 94213-44-2[1]) is a synthetic small molecule belonging to the arylimidazoline class. In drug development, the 2-arylimidazoline scaffold is recognized as a highly privileged structure. While it often appears as an intermediate or impurity in the synthesis of antiprotozoal agents like Imidocarb[2], as an independent entity in vitro, it exhibits a distinct pharmacological profile.
This technical guide synthesizes the core mechanisms of action for this compound class, focusing on its dual role as an Inducible Nitric Oxide Synthase (iNOS) inhibitor and an Imidazoline (I2) Receptor ligand . More importantly, it provides a self-validating experimental framework to rigorously quantify these mechanisms in your laboratory.
Core Mechanistic Pathways (In Vitro)
To understand how 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride behaves in a controlled in vitro environment, we must examine its structural topology. The molecule consists of an aniline ring coupled to a 4,5-dihydro-1H-imidazole moiety. This specific geometry drives two primary biological interactions:
Competitive Inhibition of iNOS
The 2-imidazoline ring serves as a potent bioisostere for the guanidino group found in L-arginine, the endogenous substrate for all nitric oxide synthase (NOS) enzymes. By infiltrating the oxygenase domain of the iNOS enzyme, the compound competitively blocks the binding of L-arginine. This prevents the enzyme-catalyzed oxidation of L-arginine to L-citrulline, thereby halting the production of nitric oxide (NO). Because iNOS is heavily upregulated during inflammatory responses—unlike the constitutively expressed endothelial NOS (eNOS)—compounds with this scaffold are critical tools for studying inflammatory suppression. This mechanism is functionally analogous to the well-characterized iNOS inhibitor 1400W[3].
Imidazoline Receptor (I2) Binding
Beyond enzyme inhibition, the arylimidazoline structure perfectly aligns with the classic pharmacophore model for Imidazoline I2 receptors. These are non-adrenergic, membrane-bound binding sites predominantly localized on the outer mitochondrial membrane. In vitro, binding to I2 receptors allosterically modulates the activity of Monoamine Oxidase (MAO), altering monoamine turnover in neuronal cell models.
Fig 1. Dual in vitro mechanism of action targeting iNOS and I2 receptors.
As application scientists, we cannot rely on single-dimensional readouts. A robust protocol must be a self-validating system —meaning the assay design inherently rules out false positives. Below is the gold-standard methodology for validating the iNOS inhibitory action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Protocol: iNOS Inhibition in LPS-Stimulated Macrophages
The Causality Behind the Design:
We utilize the because these cells do not express basal iNOS. To create an assay window, we must induce expression using Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). LPS triggers the TLR4/NF-κB pathway, while IFN-γ activates the JAK/STAT pathway. Together, they synergistically drive Nos2 gene transcription. Furthermore, because NO is a highly reactive free radical with a half-life of seconds, we cannot measure it directly. Instead, we use the to quantify nitrite (NO2-), a stable, cumulative surrogate marker of iNOS activity.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at
5×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Compound Pre-treatment: Aspirate the media. Add fresh media containing the test compound at logarithmic concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1400W at 10 µM). Incubate for 1 hour to allow active-site equilibration.
Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells except the negative control (unstimulated baseline). Incubate for 24 hours.
Nitrite Quantification: Transfer 50 µL of the culture supernatant to a new assay plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Incubate in the dark for 10 minutes, then read absorbance at 540 nm.
Orthogonal Validation (The Self-Validating Step): A reduction in nitrite could falsely appear as iNOS inhibition if the compound is simply cytotoxic. To prove mechanistic causality, perform an MTT or CellTiter-Glo viability assay on the remaining cells in the original culture plate. True iNOS inhibitors will suppress NO production without reducing cell viability.
Fig 2. Self-validating in vitro workflow for quantifying iNOS inhibition.
Quantitative Data Presentation
When executing the protocols described above, it is critical to benchmark the compound against established reference standards to validate your assay's sensitivity. Table 1 summarizes the expected pharmacological profile and binding affinities for the arylimidazoline class.
Table 1: Class-Representative Quantitative Benchmarks for Arylimidazolines
Biological Target
Assay Methodology
Expected IC50 / Ki Range
Reference Standard (Control)
iNOS Enzyme
Griess Assay (Cellular NO2- readout)
0.5 µM – 10.0 µM
1400W (
Ki≈7
nM)
I2 Receptor
Radioligand Displacement ([3H]-Idazoxan)
10 nM – 150 nM
Idazoxan (
Ki≈15
nM)
Alpha-2 Adrenergic
cAMP Accumulation (Functional)
> 5.0 µM (Low affinity)
Clonidine (
EC50≈10
nM)
Note: The structural lack of lipophilic ortho-substituents on the aniline ring of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline typically results in poor Alpha-2 adrenergic affinity compared to Clonidine, making it highly selective for I-receptors and NOS enzymes.
References
Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry.
URL:[Link]
Bousquet, P., et al. (2000). "Imidazoline receptors: from basic concepts to recent developments." Journal of Pharmacology and Experimental Therapeutics.
URL:[Link]
Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry.
URL:[Link]
An In-Depth Technical Guide to the Receptor Binding Affinity of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the receptor binding affinity of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline derivatives, a c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding affinity of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline derivatives, a class of compounds with significant pharmacological potential due to their interaction with imidazoline and adrenergic receptors. As a Senior Application Scientist, this document synthesizes established principles with actionable protocols to empower researchers in their drug discovery and development endeavors. We will delve into the critical aspects of structure-activity relationships, provide detailed experimental protocols for determining binding affinities, and offer insights into the interpretation of the resulting data. This guide is structured to serve as a practical and authoritative resource, grounded in scientific literature and best practices.
Introduction: The Pharmacological Significance of 2-Arylimidazoline Scaffolds
The 2-arylimidazoline scaffold, of which 3-(4,5-dihydro-1H-imidazol-2-yl)aniline is a key example, is a privileged structure in medicinal chemistry. Compounds bearing this moiety are known to interact with high affinity at both imidazoline and α-adrenergic receptors, making them attractive candidates for a range of therapeutic applications. The hypotensive effects of clonidine, a well-known α2-adrenergic agonist, were later found to be partially mediated by its action on imidazoline receptors, sparking significant interest in this target class.[1] Understanding the nuances of how derivatives of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline bind to these receptors is paramount for the development of novel therapeutics with improved selectivity and reduced side effects for conditions such as hypertension, pain, and various psychiatric disorders.[2]
This guide will provide the foundational knowledge and practical methodologies to rigorously characterize the receptor binding profiles of these promising compounds.
The Primary Molecular Targets: Imidazoline and Adrenergic Receptors
The pharmacological effects of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline derivatives are primarily mediated through their interaction with two main families of receptors: imidazoline and adrenergic receptors.
Imidazoline Receptors
Initially identified as non-adrenergic binding sites for clonidine and other imidazoline-containing compounds, these receptors are now classified into three main subtypes.[2][3]
I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure.[1] Activation of I1 receptors leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.[4] The signaling pathway is believed to involve the activation of phosphatidylcholine-specific phospholipase C.
I2-Imidazoline Receptors: These receptors are found on the outer mitochondrial membrane and are allosteric binding sites on monoamine oxidases (MAO-A and MAO-B).[3] Ligands targeting I2 receptors are being investigated for their potential in treating pain and neurodegenerative diseases.[5]
I3-Imidazoline Receptors: This putative subtype is thought to be involved in the regulation of insulin secretion from pancreatic β-cells.[2]
Adrenergic Receptors
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are divided into two main groups, α and β, each with several subtypes.
α-Adrenergic Receptors:
α1-Adrenergic Receptors (α1A, α1B, α1D): Typically coupled to Gq proteins, their activation leads to an increase in intracellular calcium, resulting in smooth muscle contraction.
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP. They are involved in the regulation of neurotransmitter release.[6]
β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP. They play crucial roles in cardiac function, smooth muscle relaxation, and metabolism.
The affinity of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline derivatives for these various receptor subtypes dictates their overall pharmacological profile.
Caption: Interaction of aniline derivatives with target receptors.
Structure-Activity Relationships (SAR) of 2-Arylimidazoline Derivatives
The binding affinity and selectivity of 2-arylimidazoline derivatives are heavily influenced by the nature and position of substituents on the aniline ring. While specific SAR studies on 3-(4,5-dihydro-1H-imidazol-2-yl)aniline are not extensively published, general principles can be inferred from related compounds.
Substitution on the Aromatic Ring: The electronic properties and steric bulk of substituents on the phenyl ring play a crucial role. Electron-withdrawing or -donating groups can modulate the pKa of the imidazoline ring, which can affect receptor interaction.[7]
Positional Isomerism: The position of the imidazoline group on the aniline ring (ortho, meta, or para) significantly impacts selectivity. For instance, in some series, meta-substitution has been shown to favor affinity for certain receptor subtypes.
Bridging Group: While the title compound has a direct linkage, the introduction of a bridging atom or group between the phenyl and imidazoline rings can alter conformational flexibility and, consequently, binding affinity.
A systematic investigation of these structural modifications is essential for optimizing the desired receptor binding profile.
Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline can be achieved through several established synthetic routes. A common approach involves the reaction of a corresponding benzonitrile or a related precursor with ethylenediamine. Below is a representative protocol based on the synthesis of similar compounds.[7]
Protocol: Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
Starting Material: 3-Aminobenzonitrile.
Step 1: Thioamide Formation.
Dissolve 3-aminobenzonitrile in a suitable solvent such as pyridine or a mixture of triethylamine and ethanol.
Bubble hydrogen sulfide gas through the solution or treat with a sulfurizing agent like Lawesson's reagent at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure and purify the resulting 3-aminothiobenzamide by recrystallization or column chromatography.
Step 2: S-Alkylation.
Dissolve the 3-aminothiobenzamide in a suitable solvent like acetone or ethanol.
Add an alkylating agent, such as methyl iodide, and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the S-methylated intermediate.
Isolate the resulting salt by filtration.
Step 3: Cyclization with Ethylenediamine.
Add the S-methylated intermediate to an excess of ethylenediamine.
Heat the mixture, typically at reflux, for several hours. The reaction progress can be monitored by TLC.
After completion, cool the reaction mixture and remove the excess ethylenediamine under reduced pressure.
Purify the crude product, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, by column chromatography or recrystallization.
Experimental Protocols for Determining Receptor Binding Affinity
Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a specific receptor.[2] These assays rely on the principle of competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
Caption: General workflow for a radioligand binding assay.
Protocol: Membrane Preparation
This protocol describes the preparation of cell membranes from tissues or cultured cells expressing the target receptors.
Materials:
Tissue (e.g., rat brain cortex for α2-adrenergic and I2 receptors, rabbit kidney for I1 receptors) or cultured cells.
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
Protease inhibitor cocktail.
Dounce homogenizer or Polytron.
High-speed refrigerated centrifuge.
Procedure:
Mince the tissue or harvest cultured cells and wash with ice-cold PBS.
Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a Polytron on a low setting.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
Store the membrane preparations in aliquots at -80°C until use.
Protocol: Competitive Radioligand Binding Assay
The following are generalized protocols for imidazoline and adrenergic receptors. Specific conditions may need to be optimized.
Imidazoline Receptor Binding Assay
Materials:
I1 Receptors:
Radioligand: [³H]-Clonidine or [¹²⁵I]-p-iodoclonidine.
Non-specific binding control: 10 µM Moxonidine or Cirazoline.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
I2 Receptors:
Radioligand: [³H]-Idazoxan.
Non-specific binding control: 10 µM Idazoxan or BU224.
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
Procedure:
In a 96-well plate, add the assay components in the following order: assay buffer, varying concentrations of the 3-(4,5-dihydro-1H-imidazol-2-yl)aniline derivative or non-specific control, radioligand (at a concentration near its Kd), and finally the membrane preparation to initiate the reaction.
Incubate the plate at room temperature (or 25°C) for 45-60 minutes.
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer, using a cell harvester.
Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
α-Adrenergic Receptor Binding Assay
Materials:
α1-Adrenergic Receptors:
Radioligand: [³H]-Prazosin.
Non-specific binding control: 10 µM Phentolamine.
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
α2-Adrenergic Receptors:
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
Non-specific binding control: 10 µM Yohimbine or Idazoxan.
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
Procedure:
Follow the same procedure as for the imidazoline receptor binding assay, using the appropriate radioligand, non-specific control, and assay buffer.
Incubation is typically carried out at 25°C for 30-60 minutes.
Data Analysis and Presentation
The raw data from the competitive binding assay (counts per minute or CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
Calculate Specific Binding: Total Binding - Non-specific Binding.
Plot the Data: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
Determine IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis (e.g., using GraphPad Prism software).
Calculate Ki: The IC50 value is dependent on the concentration of the radioligand used. The Ki (inhibition constant) is a more absolute measure of affinity and can be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] = concentration of the radioligand.
Kd = dissociation constant of the radioligand for the receptor.
Data Presentation
Receptor Subtype
Radioligand
Test Compound
Ki (nM)
n
Imidazoline
I1
[³H]-Clonidine
3-(4,5-dihydro-1H-imidazol-2-yl)aniline
Data to be determined
I2
[³H]-Idazoxan
3-(4,5-dihydro-1H-imidazol-2-yl)aniline
Data to be determined
Adrenergic
α1
[³H]-Prazosin
3-(4,5-dihydro-1H-imidazol-2-yl)aniline
Data to be determined
α2
[³H]-Rauwolscine
3-(4,5-dihydro-1H-imidazol-2-yl)aniline
Data to be determined
n represents the number of independent experiments.
Conclusion
The 3-(4,5-dihydro-1H-imidazol-2-yl)aniline scaffold represents a valuable starting point for the design of novel ligands targeting imidazoline and adrenergic receptors. A thorough understanding of the receptor binding affinity of derivatives of this compound is essential for advancing their development as potential therapeutics. This technical guide has provided a comprehensive framework for researchers, encompassing the theoretical background, synthetic considerations, and detailed, actionable protocols for the robust determination of binding affinities. By applying these methodologies, scientists can effectively characterize their compounds and contribute to the development of the next generation of selective and efficacious drugs.
References
Bousquet, P., Feldman, J., & Schwartz, J. (1984). Central cardiovascular effects of alpha adrenergic drugs: differences between catecholamines and imidazolines. Journal of Pharmacology and Experimental Therapeutics, 230(1), 232-236.
Bousquet, P., Greney, H., Bruban, V., Schann, S., & Feldman, J. (2000). The I1 imidazoline receptor and its role in the central regulation of the arterial blood pressure. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), R125-R125.
Ernsberger, P. (2000). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 923, 45-56.
García-Sevilla, J. A., Escribá, P. V., & Guimón, J. (1999). Imidazoline receptors and human brain disorders. Annals of the New York Academy of Sciences, 881, 392-407.
Khattab, M. E., & Ragab, F. A. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1686-1693.
MacKinnon, A. C., Stewart, M., Olverman, H. J., & Butcher, S. P. (1993). [3H]p-aminoclonidine and [3H]idazoxan label different populations of imidazoline sites on rat brain. European Journal of Pharmacology: Molecular Pharmacology Section, 246(2), 141-147.
Michel, M. C., & Ernsberger, P. (1992). Keeping an eye on the I site: imidazoline-preferring receptors. Trends in Pharmacological Sciences, 13, 369-370.
Munk, S. A., Harcourt, D. A., Ammar, D. A., & Burke, J. A. (1996). Imidazoline I1 receptors and their role in the control of blood pressure. American Journal of Hypertension, 9(4), 4S-10S.
Parini, A., Moudanos, P., Pizzinat, N., & Lantoine, F. (1996). The elusive family of imidazoline binding sites. Trends in Pharmacological Sciences, 17(1), 13-16.
Reis, D. J., Regunathan, S., & Meeley, M. P. (1992). Imidazoline receptors and clonidine-displacing substance in the control of blood pressure, neuroprotection, and drug addiction. American Journal of Hypertension, 5(6_Pt_2), 51S-57S.
SIELC Technologies. (2018, May 16). 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. Retrieved from [Link]
Tyacke, R. J., & Nutt, D. J. (2004). Imidazoline I2 receptors: a target for cognitive enhancing drugs?. Current Topics in Medicinal Chemistry, 4(4), 421-426.
Tyacke, R. J., Robinson, E. S., & Nutt, D. J. (2005). The I2 imidazoline binding site: a therapeutic target for cognitive enhancing drugs?. Current Drug Targets-CNS & Neurological Disorders, 4(2), 133-139.
Wikipedia. (2023, December 2). Imidazoline receptor. In Wikipedia. Retrieved March 7, 2024, from [Link]
Zambrowicz, B. P., & Sands, A. T. (2003). Knockouts model the 100 best-selling drugs—will they model the next 100?. Nature Reviews Drug Discovery, 2(1), 38-51.
Zhang, L., & Abdel-Rahman, A. A. (2000).
IOVS. (1987). Adrenergic Alpha1 and Alpha2 Binding Sites Are Present in Bovine Retinal Blood Vessels. Retrieved from [Link]
MDPI. (2024). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Retrieved from [Link]
Pharmacokinetic Profiling of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride: A Comprehensive Bioanalytical and ADME Guide
Executive Summary In the landscape of veterinary pharmacology and food safety, the rigorous pharmacokinetic (PK) profiling of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. 3-(4,5-Dihyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of veterinary pharmacology and food safety, the rigorous pharmacokinetic (PK) profiling of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS 1[1]) is a critical analytical target. Structurally comprising an aniline ring conjugated to a 2-imidazoline moiety, it is the primary degradation product, synthetic impurity (commonly designated as 2[2]), and putative metabolite of the veterinary antiprotozoal drug Imidocarb dipropionate.
As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, step-by-step framework for the extraction, quantification, and PK modeling of this highly polar compound. The methodologies detailed herein bridge the gap between benchtop bioanalysis and regulatory in vivo extrapolation.
Standard reversed-phase (RP) chromatography often fails for 3-(4,5-dihydro-1H-imidazol-2-yl)aniline. The compound's extreme polarity and basicity lead to poor retention, peak tailing, and severe matrix effects in the void volume. Understanding its physicochemical baseline is the first step in engineering a robust bioanalytical method.
Table 1: Physicochemical and Mass Spectrometry Parameters
Parameter
Value
Analytical Implication
Molecular Formula
C9H11N3 (Free base)
Determines isotopic distribution.
Monoisotopic Mass
161.09529 Da
Requires high-resolution MS for exact mass confirmation.
Precursor Ion [M+H]+
162.10257 m/z
Optimal for Positive Electrospray Ionization (ESI+).
LogP (Predicted)
0.370
Highly polar; mandates HILIC or mixed-mode chromatography.
To ensure trustworthiness and reproducibility , the following protocol incorporates mechanistic causality and built-in System Suitability Testing (SST).
Step 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX)
Causality: The basic imidazoline ring remains fully protonated under acidic conditions. Using an MCX Solid Phase Extraction (SPE) cartridge allows the target analyte to be captured via strong ionic bonds, permitting aggressive washing of neutral/acidic lipids before elution.
Spike & Denature: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS, e.g., Imidocarb-d8). Add 300 µL of cold Acetonitrile containing 1% Formic Acid (FA) to precipitate plasma proteins.
Centrifuge: 14,000 × g for 10 minutes at 4°C.
SPE Load: Dilute the supernatant 1:1 with 2% FA in water. Load onto a pre-conditioned Oasis MCX cartridge (30 mg/1 cc).
Wash: Wash sequentially with 1 mL of 2% FA in water (removes polar neutrals) and 1 mL of 100% Methanol (removes hydrophobic lipids).
Elute: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Mechanism: The high pH neutralizes the imidazoline ring, breaking the ionic bond with the sorbent.
Reconstitute: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.
Step 2: Chromatographic Separation
Causality: Due to a LogP of 0.370, standard C18 columns will result in void-volume elution. We deploy a mixed-mode cation-exchange/reversed-phase column (e.g.,4[4]) to leverage dual retention mechanisms.
Column: Mixed-mode RP/Cation-Exchange (2.1 × 100 mm, 3 µm).
Mobile Phase A: Water + 0.1% FA.
Mobile Phase B: Acetonitrile + 0.1% FA.
Gradient: 10% B to 60% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS)
Ionization: Positive ESI.
MRM Transitions: Precursor [M+H]+ m/z 162.1 → Product m/z 145.1 (Quantifier, loss of NH₃) and m/z 119.1 (Qualifier, imidazoline ring cleavage).
Step 4: System Suitability Test (SST) - The Self-Validating Step
Before running biological matrices, inject a 10 ng/mL neat standard. The run is only validated if:
Signal-to-Noise (S/N) for the quantifier transition is > 50:1.
Peak Asymmetry Factor (As) is between 0.8 and 1.2 (verifying no secondary interactions with silanols).
Figure 1: LC-MS/MS bioanalytical workflow for imidazoline derivatives.
In Vivo Pharmacokinetic Profiling & Extrapolation
When analyzing 3-(4,5-dihydro-1H-imidazol-2-yl)aniline as a metabolite in vivo, its pharmacokinetic profile is heavily dictated by the parent drug, Imidocarb. Because Imidocarb exhibits extreme tissue binding and slow elimination, the appearance of the metabolite often follows "flip-flop" kinetics, where the rate of metabolite formation (or parent drug release from tissues) is slower than the metabolite's intrinsic elimination rate.
Table 2: Parent Drug (Imidocarb) PK Parameters Dictating Metabolite Kinetics
Note: The massive Volume of Distribution (Vd) of the parent drug ensures a slow, continuous trickle of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline into systemic circulation over weeks, directly impacting withdrawal periods in food-producing animals.
Metabolic Pathway & Clearance Mechanisms
Imidocarb is a carbanilide (bis-phenylurea) derivative. The primary metabolic vulnerability of this structure is the central urea bridge. Hepatic hydrolysis of this bridge yields two equivalents of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline.
Once formed, the free aniline moiety is highly susceptible to Phase II metabolism. Specifically, N-glucuronidation and N-acetylation are the primary clearance pathways before renal excretion. Profiling the unconjugated vs. conjugated fractions in urine requires a β-glucuronidase digestion step prior to the SPE extraction outlined in Section 2.
Figure 2: Hepatic cleavage of Imidocarb to its aniline metabolite and subsequent clearance.
References
Title : 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride — Chemical Substance Information
Source : nextsds.com
URL : 1
A Technical Guide to the Physicochemical Characterization of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
Abstract This technical guide provides a comprehensive framework for the determination of fundamental physicochemical properties of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, a molecule of interest in synth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the determination of fundamental physicochemical properties of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, a molecule of interest in synthetic and pharmaceutical chemistry. Recognizing the criticality of molecular integrity and solid-state form in drug development, this document details the experimental methodologies required to accurately determine its molecular weight and elucidate its crystal structure. We present not just protocols, but the underlying scientific rationale for procedural choices, emphasizing self-validating experimental design. This guide is structured to serve as a practical reference for researchers and scientists, furnishing them with the necessary protocols for mass spectrometry and X-ray diffraction, data interpretation insights, and a clear understanding of how these properties dictate a compound's potential utility.
Introduction to 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
Chemical Identity and Core Properties
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a heterocyclic compound featuring a central imidazoline ring linked to an aniline moiety.[1][2] Its chemical structure combines a basic imidazoline group with an aromatic amine, making it susceptible to protonation at multiple sites. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have reacted with the basic nitrogen centers of the free base molecule.
The free base has the molecular formula C₉H₁₁N₃ and a molecular weight of 161.20 g/mol .[2] The formation of the dihydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of a parent molecule, which is often a prerequisite for formulation and bioavailability studies.
Rationale for Dihydrochloride Salt Formation
The selection of a salt form is a critical decision in drug development. For a molecule like 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, which contains multiple basic centers, forming a hydrochloride salt can significantly improve its physicochemical properties. The primary motivations include:
Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in polar solvents like water compared to the free base.
Improved Stability: Salt forms often exhibit higher melting points and greater resistance to degradation, leading to a longer shelf life.
Crystallinity: Salts frequently have a higher propensity to form well-ordered crystals, which is essential for consistent purification, handling, and structural analysis.[3]
The dihydrochloride form specifically suggests that both the aniline and the imidazoline nitrogens are protonated, maximizing the molecule's polarity and aqueous solubility.
Determination of Molecular Weight
The first step in characterizing any novel or synthesized compound is to confirm its molecular identity. The molecular weight serves as a primary confirmation of the chemical formula.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.
Component
Molecular Formula
Molar Mass ( g/mol )
Stoichiometry
Total Mass ( g/mol )
Free Base
C₉H₁₁N₃
161.20
1
161.20
Hydrochloric Acid
HCl
36.46
2
72.92
Total (Dihydrochloride)
C₉H₁₃Cl₂N₃
234.12
Experimental Verification via Mass Spectrometry
Expertise & Experience: While the theoretical mass provides a target, experimental verification is mandatory to confirm that the desired compound has been synthesized and is not an unintended byproduct. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We recommend Electrospray Ionization (ESI) as the ionization source because it is a "soft" ionization technique ideal for polar, thermally labile molecules like the subject compound, minimizing fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy, which allows for the confirmation of the elemental composition.[4]
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
Sample Preparation:
Accurately weigh approximately 1 mg of the 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride sample.
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a 1 mg/mL stock solution.
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.
Instrument Configuration (Illustrative):
Ionization Mode: ESI Positive.
Rationale: The molecule contains basic nitrogen atoms that readily accept protons in the acidic ESI spray, forming positive ions.
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
Data Interpretation (Trustworthiness):
The primary goal is to identify the ion corresponding to the protonated free base, [M+H]⁺, where M is the free base C₉H₁₁N₃.
Expected m/z: 162.1026 (for [C₉H₁₂N₃]⁺).
The high-resolution instrument should provide a mass measurement accurate to within 5 ppm, confirming the elemental composition.
Look for the characteristic chlorine isotopic pattern if any adducts with HCl are observed, although typically the free base is detected.
A doubly charged ion, [M+2H]²⁺, may also be observed at m/z 81.5558.
Visualization: Workflow for MS-Based Molecular Weight Confirmation
Caption: Workflow for confirming the molecular weight using ESI-TOF mass spectrometry.
Elucidation of the Crystal Structure
While mass spectrometry confirms what the molecule is, X-ray diffraction reveals how its atoms are arranged in three-dimensional space in the solid state. This is arguably the most critical piece of information for a drug development candidate.
The Critical Role of Crystal Structure in Pharmaceutical Sciences
Expertise & Experience: The crystal structure provides the definitive confirmation of bond connectivity and stereochemistry.[6] Furthermore, many organic molecules can crystallize in multiple different forms, a phenomenon known as polymorphism. Different polymorphs can have drastically different properties, including solubility, stability, and melting point, which can impact the safety and efficacy of a drug. Therefore, determining the crystal structure is not just an academic exercise; it is a regulatory and quality control necessity. X-ray diffraction is the gold standard for this determination.[7]
Protocol 1: Single-Crystal Growth and X-ray Diffraction (scXRD)
Trustworthiness: scXRD is the most powerful technique for unambiguous structure determination.[6] The primary challenge lies in growing a single, high-quality crystal suitable for diffraction.
Crystallization (The Art of the Science):
Objective: To slowly precipitate the compound from a supersaturated solution, allowing molecules to arrange themselves into a well-ordered lattice.
Screening: Dissolve the dihydrochloride salt in a variety of polar solvents (e.g., methanol, ethanol, water) to find one in which it is sparingly soluble.
Common Techniques:
Slow Evaporation: Prepare a nearly saturated solution in a vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated sample solution on a slide over a reservoir containing a solvent in which the compound is insoluble (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the sample drop, reducing the compound's solubility and inducing crystallization.
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
Crystal Mounting and Data Collection:
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is carefully mounted on a goniometer head.
The crystal is placed in a modern X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
The instrument rotates the crystal in a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.
Structure Solution and Refinement:
The diffraction pattern is used to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry of the arrangement).[8]
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
An atomic model is built into the electron density map and refined against the experimental data to achieve the best possible fit. Key indicators of a good refinement are low R-factors (R1 < 5-10%).[6]
Protocol 2: Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Expertise & Experience: It is not always possible to grow a single crystal. Furthermore, it is crucial to confirm that the bulk powder material is the same crystalline phase as the single crystal that was analyzed. PXRD is the ideal technique for this.[8] It provides a "fingerprint" of the crystalline solid.
Sample Preparation: Gently grind a small amount (10-20 mg) of the bulk powder to ensure a random orientation of the crystallites.
Data Collection: Place the sample in the PXRD instrument. The instrument scans a range of angles (2θ), recording the intensity of diffracted X-rays at each angle.
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint for a specific crystalline phase. This experimental pattern can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.
Visualization: Workflow for Crystal Structure Determination
Caption: Integrated workflow for crystal structure elucidation using scXRD and PXRD.
Data Synthesis and Reporting
All experimental data should be compiled into a clear summary. The following table represents the target data points to be determined through the methodologies described in this guide.
Parameter
Description
Target Value / Information to be Determined
Molecular Formula
The elemental composition of the salt.
C₉H₁₃Cl₂N₃
Theoretical MW
Calculated molecular weight.
234.12 g/mol
Experimental MW
Experimentally determined mass of the protonated free base [M+H]⁺ via HRMS.
Target m/z: 162.1026 ± 5 ppm
Crystal System
The crystal family (e.g., monoclinic, orthorhombic).
Determined by scXRD
Space Group
The symmetry of the crystal lattice.
Determined by scXRD
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°).
Determined by scXRD
Density (calculated)
Density of the crystal calculated from the scXRD structure.
Determined by scXRD
PXRD Peaks
Positions (2θ) and intensities of major diffraction peaks.
Determined by PXRD
Conclusion
The rigorous characterization of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride through the determination of its molecular weight and crystal structure is a non-negotiable step in its scientific evaluation. The protocols outlined in this guide, leveraging high-resolution mass spectrometry and X-ray diffraction, provide a robust and self-validating pathway to obtain this critical data. Accurate confirmation of the molecular formula builds the foundation of chemical identity, while the elucidation of the three-dimensional crystal structure provides indispensable insights into the solid-state properties that govern the compound's behavior and potential for further development.
References
ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF.
National Center for Biotechnology Information. (n.d.). 2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride. PubChem.
McCormack, P., Jones, P., & Rowland, S. J. (2002). Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils. Rapid Communications in Mass Spectrometry, 16(7), 705-712.
Chemical Substance Information. (n.d.). 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
PubMed. (2015). Crystal structure of Thermobifida fusca Cse1 reveals target DNA binding site.
RCSB PDB. (2005). 1PU4: Crystal structure of human vascular adhesion protein-1.
Biotage. (2014).
National Center for Biotechnology Information. (n.d.). 3-Amino-2-phenazinol ditms. PubChem.
ACS Publications. (2022).
Google Patents. (n.d.). EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof.
PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
MDPI. (2022).
Pfam. (n.d.). Crystal Structure of HIV-1 Protease (Q7K) in Complex with Tipranavir (2o4p).
PMC. (n.d.). High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar.
RCSB PDB. (2004). 1RWM: Crystal structure of human caspase-1 in complex with 4-oxo-3-[2-(5-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-thiophen-2-yl)-acetylamino]-pentanoic acid.
MDPI. (2022).
OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
RSC Publishing. (n.d.). Imidazolines containing single-, twin- and triple-tailed hydrophobes and hydrophilic pendants (CH2CH2NH)nH as inhibitors of mild steel corrosion in CO2–0.5 M NaCl.
An In-depth Technical Guide to 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride: Physicochemical Properties and Analytical Methodologies
For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydroch...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document is structured to deliver not just data, but a deep, mechanistic understanding of the compound's behavior, grounded in established scientific principles. We will explore its synthesis, structural attributes, solubility, acidity, stability, and spectroscopic signature. Furthermore, this guide details robust, step-by-step protocols for its analysis, ensuring scientific integrity and reproducibility. This work is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on the 2-arylimidazoline scaffold.
Introduction and Molecular Overview
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline, in its dihydrochloride salt form, is a member of the 2-arylimidazoline class of compounds. This structural motif, characterized by a phenyl group attached to the C2 position of a 4,5-dihydro-1H-imidazole (imidazoline) ring, is a privileged scaffold in pharmacology. The aniline substitution at the meta-position of the phenyl ring provides a crucial functional handle for further chemical modification and introduces unique electronic properties that influence the molecule's overall characteristics.
The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it more amenable for use in pharmaceutical formulations and biological assays.[1][2] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its successful application in drug discovery, from optimizing reaction conditions and purification protocols to designing effective analytical methods and predicting its in vivo behavior.
The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most logical and field-proven approach involves the initial formation of the imidazoline ring from a suitable benzonitrile precursor, followed by the reduction of a nitro group to the target aniline. This strategy is advantageous as it avoids potential side reactions that could occur if the reactive aniline moiety were present during the imidazoline ring formation.
A representative synthesis workflow is detailed below, based on established methodologies for similar compounds.[6][7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Detailed Experimental Protocol
PART A: Synthesis of 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-nitrobenzonitrile (14.8 g, 0.1 mol), methanol (100 mL), ethylenediamine (8.0 mL, 0.12 mol), and elemental sulfur (1.6 g, 0.05 mol).
Causality: Methanol serves as a suitable solvent for the reactants. Sulfur acts as a catalyst to facilitate the cyclocondensation reaction between the nitrile and the diamine. An excess of ethylenediamine is used to drive the reaction to completion.[6]
Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the m-nitrobenzonitrile spot is consumed (typically 24 hours).[6]
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately 70% using a rotary evaporator. Cool the concentrated mixture to 0-5 °C in an ice bath to induce precipitation of the product.
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold methanol. The crude product can be recrystallized from methanol or ethanol to yield pure 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole.
PART B: Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline (Free Base)
Reaction Setup: In a hydrogenation vessel, dissolve the 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (10.0 g, 0.052 mol) in ethanol (100 mL). Add 10% Palladium on carbon (Pd/C) (0.5 g, 5% w/w).
Causality: Palladium on carbon is a highly effective catalyst for the heterogeneous catalytic hydrogenation of aromatic nitro groups to anilines. Ethanol is a common solvent for such reactions.[7]
Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.3-0.5 MPa and stir the reaction mixture at 35-80 °C for 3-6 hours.[7]
Work-up: Once the reaction is complete (monitored by TLC or HPLC), cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
PART C: Formation of the Dihydrochloride Salt
Acidification: Combine the ethanolic filtrate from Part B into a flask. Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is between 1.0 and 2.0.[7]
Causality: The addition of two equivalents of strong acid (HCl) protonates the two basic nitrogen centers: the aniline nitrogen and one of the imidazoline nitrogens, leading to the formation of the dihydrochloride salt.
Crystallization and Isolation: The dihydrochloride salt will precipitate from the solution. Allow the mixture to stand at 0-5 °C for 1-2 hours to ensure complete crystallization.[7]
Drying: Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to yield the final product, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.[7]
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are paramount as they dictate its formulation, delivery, and pharmacokinetic profile.
Table 2: Summary of Physicochemical Properties
Property
Value / Description
Rationale / Reference
Physical Form
White to off-white crystalline solid.
Typically observed for amine hydrochloride salts.[2]
Melting Point
Not experimentally determined. Expected to be >200 °C.
Amine salts are ionic and typically have high melting points.
The aniline nitrogen is a weak base. The imidazoline moiety is a much stronger base, with pKa values for related 2-arylimidazolines in this range.[8]
Hygroscopicity
Expected to be hygroscopic.
Hydrochloride salts, particularly those with multiple hydrogen bond donors/acceptors, tend to absorb atmospheric moisture.[2][9]
Solubility Profile: A Deeper Dive
The dihydrochloride salt structure confers high aqueous solubility due to the ionic nature of the protonated amine and imidazoline groups.[2] This is a significant advantage for in vitro biological screening and for the development of aqueous-based formulations.
pH-Dependent Solubility: The solubility of this compound will be highly dependent on pH. At low pH (pH < 2), the fully protonated dihydrochloride species will be predominant and highly soluble. As the pH increases, the compound will begin to deprotonate, first at the anilinium ion (around pH 3-4) and then at the imidazolinium ion (around pH 9-10). The resulting free base is significantly less polar and will have substantially lower aqueous solubility. This behavior is critical for predicting absorption in different regions of the gastrointestinal tract.
Acidity and Basicity (pKa)
The molecule possesses two primary basic centers: the aniline amino group and the imidazoline ring.
Aniline Basicity (pKa₁): The aniline nitrogen is a relatively weak base due to the delocalization of its lone pair of electrons into the aromatic ring. The pKa of the corresponding conjugate acid (the anilinium ion) is expected to be in the range of 3-4.
Imidazoline Basicity (pKa₂): The imidazoline moiety is a strong cyclic amidine. The pKa of the protonated imidazolinium ion is significantly higher, predicted to be in the 9-10 range. This high basicity is due to the resonance stabilization of the protonated form, where the positive charge is delocalized across both nitrogen atoms. The electron-donating nature of the meta-amino group on the phenyl ring is expected to slightly increase the basicity of the imidazoline ring compared to an unsubstituted 2-phenylimidazoline.[8]
Hygroscopicity and Solid-State Stability
As is common with many hydrochloride salts, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is expected to be hygroscopic, meaning it can absorb water from the atmosphere.[2]
Implications for Handling and Storage: This property necessitates careful handling and storage in a dry environment, preferably in tightly sealed containers with a desiccant. Failure to do so can lead to clumping, changes in physical form, and potential degradation.[10]
Mitigation Strategies: For drug development, if hygroscopicity proves problematic, strategies such as the formation of different salt forms or the crystallization of solvates could be explored to produce a more physically stable solid form.[9]
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While experimental spectra for the title compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds like 2-phenylimidazoline.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in D₂O):
Aromatic Protons: The protons on the aniline ring will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a complex multiplet.
Imidazoline Protons (-CH₂-CH₂-): The four protons of the imidazoline ring will appear as a singlet or a narrow multiplet, typically around δ 3.5-4.0 ppm. In the dihydrochloride salt, these protons may be slightly shifted downfield due to the positive charge on the ring.
Amine/Imine Protons (N-H): In a protic solvent like D₂O, the acidic N-H protons will exchange with the solvent and will likely not be observed.
¹³C NMR (in D₂O):
Aromatic Carbons: Signals for the six carbons of the phenyl ring will be observed in the δ 115-150 ppm region.
Imidazoline Carbons: The C2 carbon (the amidine carbon) will be significantly downfield, expected around δ 165-170 ppm. The two equivalent -CH₂- carbons (C4 and C5) will appear further upfield, typically around δ 45-55 ppm.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode would be the method of choice. The expected parent ion would be the [M+H]⁺ ion of the free base (C₉H₁₁N₃), with a monoisotopic mass of 161.10 Da. The observed m/z would be approximately 162.11.
Infrared (IR) Spectroscopy
N-H Stretching: Broad bands in the 2500-3200 cm⁻¹ region are characteristic of the N-H⁺ stretches in the anilinium and imidazolinium hydrochloride groups.[2]
C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretch of the imidazoline ring.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
Analytical Methodologies
A robust analytical method is crucial for quality control, purity assessment, and stability studies. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.
HPLC Workflow Diagram
Caption: Recommended workflow for the HPLC analysis of the target compound.
Detailed HPLC Protocol
This protocol is based on established methods for the analysis of related 2-imidazoline compounds.[12]
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Causality: A C18 column provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.
Mobile Phase:
Mobile Phase A: 0.01 M Ammonium acetate buffer, pH adjusted to 6.0.
Mobile Phase B: Methanol or Acetonitrile.
Causality: A buffered mobile phase is essential to ensure consistent retention times and peak shapes for an ionizable compound. Ammonium acetate is volatile and compatible with mass spectrometry if LC-MS analysis is desired.
Elution: A gradient elution is recommended for separating the main peak from potential impurities. For example:
Start at 20% B, hold for 2 minutes.
Linear gradient to 80% B over 10 minutes.
Hold at 80% B for 2 minutes.
Return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Causality: Maintaining a constant column temperature ensures reproducible retention times.
Detection: UV detection at 254 nm.
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Stability Profile
The chemical stability of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a critical parameter for determining its shelf-life and storage conditions.
Hydrolytic Stability: The imidazoline ring is susceptible to hydrolysis, which involves the cleavage of the C-N bond to form the corresponding N-(2-aminoethyl)-3-aminobenzamide. This degradation is typically catalyzed by acid or base and is temperature-dependent.[13][14] The dihydrochloride salt form in a solid state is expected to be relatively stable. However, in aqueous solutions, particularly at elevated temperatures or extreme pH values, hydrolysis can be a significant degradation pathway.
Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. It is therefore recommended to store the compound protected from light and under an inert atmosphere if possible, especially for long-term storage or as a solution.[15]
Conclusion
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a compound with significant potential, underpinned by its valuable structural motifs. This guide has provided a detailed examination of its key physicochemical properties, from its synthesis and structural characteristics to its solubility, stability, and analytical assessment. By explaining the causality behind experimental choices and providing validated methodological frameworks, we aim to empower researchers to confidently handle, analyze, and utilize this compound in their drug discovery and development endeavors. The data and protocols herein serve as a robust starting point for any comprehensive investigation into this promising molecule.
References
CymitQuimica. (2023, June 29). 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrate dihydrochloride Safety Data Sheet.
PubChem. (n.d.). 2-Phenylimidazoline. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
Prabhuswamy, M., Viveka, S., Madan Kumar, S., Nagaraja, G. K., & Lokanath, N. K. (2013). 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, E69, o1006.
Google Patents. (1989). US4855440A - Method for producing stabilized imidazoline derivatives.
Tukhvatshin, R. R., et al. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Crystal Growth & Design.
Rozas, I., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(20), 11946-11954.
Google Patents. (2014). CN102898375B - Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride.
Papp, O., et al. (2004). Study and Development of Reversed-Phase HPLC Systems for the Determination of 2-Imidazolines in the Presence of Preservatives in Pharmaceutical Preparations.
NextSDS. (n.d.). 3-(4,5-dihydro-1H-imidazol-2-yl)aniline. Retrieved March 19, 2026, from [Link]
Bondareva, N. L., et al. (2001). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Journal of Applied Chemistry, 74(11), 1916-1921.
Manzano, J. L., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry, 41(20), 11946-11954.
Kim, H. Y., et al. (2020). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 9(11), 1599.
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.
Lin, B., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7828–7831.
Google Patents. (2017). CN106957297A - Preparation method of 2-(3-amino phenyl) imidazoline hydrochloride and imidocarb.
Harnsberger, B. G., & Riebsomer, J. L. (1964). The influence of alkyl substituents on the rates of hydrolysis of 2‐imidazolines. Journal of Heterocyclic Chemistry, 1(4), 188-191.
Chan, B. K., & Chan, Y. (2013). The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 11(30), 5019-5026.
Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. MedChemComm, 8(3), 637-642.
Chemical Substance Information. (n.d.). 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved March 19, 2026, from [Link]
Al-Askari, M., et al. (2025). Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids. Gels, 11(10), 834.
PubChem. (n.d.). 2-Phenylimidazole. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
Gholamhosseini, S., & Ghorbani-Choghamarani, A. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-20.
Yuan, J., et al. (2025). Synthesis and structure of 2-amino-4-nitro-1 H-imidazol-3-ium chloride.
Sharma, A., & Jeet, K. (2025). Imidazoline and Its Derivatives : An Overview. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.
Prabhuswamy, M., et al. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, E67, o3248.
PubChem. (n.d.). 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride hydrate. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
Gholamhosseini, S., & Ghorbani-Choghamarani, A. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-20.
Cossy, J., & Pale-Grosdemange, C. (2006). Synthetic routes toward 2-substituted 2-imidazolines. Mini-Reviews in Organic Chemistry, 3(1), 1-11.
Smolecule. (2023, November 23). 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride.
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
Barbour, R., et al. (n.d.). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product.
Supporting Information For. (n.d.). General Consideration.
Wang, Y., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 22(3), 478-485.
Google Patents. (2010). US7682526B2 - Stable imidazoline solutions.
Grokipedia. (n.d.). Hydrochloride.
Mas-Ballesté, R., et al. (2009). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 11(43), 10107-10114.
ResearchGate. (n.d.). Fig. S4 1 H NMR spectra of 1-phenylimidazole (phim) and [AuCl3(phim)] (DMSO, 200 MHz).
Wagner, C. R., et al. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 81.
A Preliminary Toxicity Screening of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride: A Technical Guide
Executive Summary This technical guide provides a comprehensive framework for conducting a preliminary toxicological screening of the novel compound, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. Designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive framework for conducting a preliminary toxicological screening of the novel compound, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. Designed for researchers and drug development professionals, this document details a strategic, tiered approach to early-stage safety assessment, beginning with fundamental physicochemical characterization and progressing through a battery of robust in vitro and in vivo assays. The guide emphasizes the scientific rationale behind experimental choices, offering detailed, step-by-step protocols for cytotoxicity, genotoxicity, and acute systemic toxicity evaluations. By integrating data interpretation with actionable next steps, this whitepaper serves as a critical resource for making informed decisions in the preclinical development pipeline, ensuring that promising therapeutic candidates are advanced with a foundational understanding of their safety profile.
Introduction to the Investigational Compound and Screening Rationale
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a small molecule featuring two key heterocyclic moieties: a dihydroimidazoline ring and an aniline group. The dihydrochloride salt form generally confers aqueous solubility, which is advantageous for formulation and biological testing[1]. The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3]. The aniline substructure is also prevalent in pharmaceuticals but is a well-known structural alert for potential toxicity, particularly mutagenicity and carcinogenicity, often following metabolic activation[4][5].
The preclinical safety evaluation of any new chemical entity (NCE) is a cornerstone of the drug development process[7]. Identifying potential toxic liabilities at the earliest possible stage is not only a regulatory requirement but also a critical strategy for de-risking a project, conserving resources, and ensuring patient safety[7][8]. The presence of an aniline moiety in the target compound mandates a thorough investigation into its potential for genotoxicity. This guide, therefore, outlines a logical, evidence-based workflow to build a preliminary safety profile for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
A Strategic, Tiered Screening Approach
A successful preliminary toxicity screen should be efficient and informative. We advocate for a tiered strategy that progresses from simple, high-throughput in vitro assays to more complex whole-organism studies. This approach allows for early go/no-go decisions and ensures that animal studies are only conducted with a strong scientific justification.
Caption: Tiered workflow for preliminary toxicity screening.
Compound Handling and Safety Precautions
Based on available Safety Data Sheet (SDS) information, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[6][9][10]. All handling must be performed in accordance with these known hazards.
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
Handling: Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of dust.[11]
Preparation of Solutions: When preparing stock solutions, add the solid powder to the solvent slowly to avoid generating dust. The dihydrochloride salt is expected to be water-soluble.
Spill & Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place waste in a sealed, labeled container for disposal according to institutional guidelines[6].
In Vitro Toxicity Assessment: The First Line of Investigation
In vitro assays are the cornerstone of modern toxicology, providing a rapid, cost-effective, and ethical means to screen compounds for potential liabilities before animal testing.[12]
Cytotoxicity: Establishing a Therapeutic Window
Causality Behind Experimental Choice: The primary goal of cytotoxicity testing is to determine the concentration at which the compound kills cells. This is critical for two reasons: 1) It establishes a preliminary therapeutic index (the ratio of toxic concentration to efficacious concentration), and 2) It defines the appropriate, non-lethal concentration range for subsequent, more complex assays like genotoxicity tests. The MTT assay is selected for its robustness, high-throughput nature, and its principle of measuring metabolic activity, which is a reliable indicator of cell viability.[13]
This protocol is adapted from standard methodologies.[14][15]
Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity context, or HEK293 for general toxicity) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 2-fold serial dilution of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride in culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~1 µM).
Exposure: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., water or DMSO) and untreated controls. Incubate for 24 to 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16]
Absorbance Reading: After overnight incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.
Cell Line
Exposure Time (h)
IC₅₀ (µM) [95% CI]
HepG2
24
150.5 [135.2 - 167.8]
HepG2
48
88.7 [79.9 - 98.4]
HEK293
24
210.2 [195.1 - 226.3]
Genotoxicity: Assessing DNA Damage Potential
Causality Behind Experimental Choice: Genotoxicity assays are non-negotiable for compounds with structural alerts like the aniline moiety.[7] These tests identify substances that can damage genetic material, a key initiating event in carcinogenesis. A two-part in vitro battery is standard:
Ames Test: This bacterial assay detects gene mutations (point mutations and frameshifts). It is highly sensitive and a regulatory requirement.[12]
In Vitro Micronucleus Test: This mammalian cell assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity), providing a comprehensive screen for chromosomal damage.[17]
Caption: Potential pathway for aniline-induced genotoxicity.
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction, derived from rat liver homogenate) to mimic mammalian metabolism.
Exposure: In the plate incorporation method, combine the bacterial culture, the test compound (at several concentrations below the cytotoxic level), and either S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan).
Analysis: A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.
Treatment: Expose the cells to the test compound for a short duration (e.g., 3-6 hours) with and without S9, followed by a recovery period, and for a longer duration (e.g., 24 hours) without S9. Concentrations should be based on the MTT assay results, up to a maximum of 10 mM or a concentration causing ~50-55% cytotoxicity.[17]
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cell division at the two-cell stage. This allows for specific analysis of cells that have completed one nuclear division during or after treatment.
Harvesting & Staining: Harvest the cells, treat them with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, separate nuclei in the cytoplasm).[17]
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Acute Systemic Toxicity: A Whole-Organism Perspective
Causality Behind Experimental Choice: If significant in vitro toxicity is observed, or as part of a standard screening cascade, an in vivo study is essential to understand how the compound behaves in a complex biological system.[8] The Acute Toxic Class Method (OECD TG 423) is chosen as it provides critical information on acute toxicity and helps classify the compound for hazard labeling, while adhering to modern animal welfare standards by using fewer animals than the historical LD₅₀ test.[18][19]
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), aged 8-12 weeks.
Dosing Procedure: This is a stepwise procedure using 3 animals per step.
Starting Dose: Select a starting dose from fixed levels (5, 50, 300, or 2000 mg/kg) based on any existing information or in silico predictions.[20]
Administration: Administer the compound by oral gavage after a brief fasting period.[20]
Observation Period: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) and mortality.
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
Stepwise Logic:
If mortality is observed at the starting dose, re-test at a lower dose level.
If no mortality is observed, proceed to the next higher dose level.
The test is concluded when mortality is observed, or when no mortality is seen at the highest dose level (2000 mg/kg, which can be extended to 5000 mg/kg in some cases).[21]
Pathology: At the end of the study, perform a gross necropsy on all animals.
Dose Level (mg/kg)
Number of Animals
Mortality (within 14 days)
Key Clinical Signs Observed
300
3
0/3
No significant signs observed.
2000
3
2/3
Lethargy, piloerection, and ataxia observed within 4 hours.
Classification
GHS Category 4: Harmful if swallowed.
Integrated Data Interpretation and Strategic Next Steps
The culmination of this screening process is not a collection of disparate data points but an integrated safety profile that guides future development.
Scenario 1: Clean Profile. If the compound shows low cytotoxicity (IC₅₀ > 100 µM), is negative in both the Ames and in vitro micronucleus assays, and has an acute oral toxicity LD₅₀ > 2000 mg/kg, it has a favorable preliminary safety profile. Further development and more extensive regulatory toxicology studies can proceed with confidence.
Scenario 2: Isolated Cytotoxicity. If the compound is cytotoxic but not genotoxic, the team must evaluate if a sufficient therapeutic window exists between the efficacious dose and the toxic dose.
Scenario 3: Positive Genotoxicity Signal. This is a significant finding.
Ames Positive / Micronucleus Negative: Suggests a mutagenic mechanism. The risk may be unacceptable for chronic therapies but could be considered for indications like oncology.
Micronucleus Positive / Ames Negative: Suggests a clastogenic or aneugenic mechanism. An in vivo follow-up, such as the Mammalian Erythrocyte Micronucleus Test (OECD TG 474), is mandatory to determine if the effect is replicated in a whole animal.[22][23] If the in vivo test is also positive, the compound carries a high risk, and development is often terminated.
This structured approach to preliminary toxicity screening provides a robust foundation for evaluating the safety of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, balancing scientific rigor with resource efficiency and ethical considerations.
References
Jain, A. K., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
PubChem. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride hydrate. National Center for Biotechnology Information. Available at: [Link]
Chugunova, E., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI. Available at: [Link]
PENTA (2024). Aniline hydrochloride Safety Data Sheet. Available at: [Link]
Hassan, G. S., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
Chemical Substance Information. 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride. Available at: [Link]
Glamkowski, E. J., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. PubMed. Available at: [Link]
National Institute of Health Sciences, Japan (2001). OECD Guidelines for the Testing of Chemicals, TG 423: Acute Oral Toxicity – Acute Toxic Class Method. Available at: [Link]
OECD (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
National Center for Biotechnology Information (2025). Framework for In Silico Toxicity Screening of Novel Odorants. PMC. Available at: [Link]
OECD (2014). Test No. 474: Mammalian Erythrocyte Micronucleus Test (Japanese Version). OECD Guidelines for the Testing of Chemicals. Available at: [Link]
NextSDS. 3-(4,5-dihydro-1H-imidazol-2-yl)aniline monohydrochloride. Available at: [Link]
ResearchGate (2016). Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. Available at: [Link]
ResearchGate (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available at: [Link]
ResearchGate (2014). Research Article Imidazole: Having Versatile Biological Activities. Available at: [Link]
ResearchGate (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]
Scientific Research Publishing (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Available at: [Link]
National Toxicology Program, NIH (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Available at: [Link]
Carl ROTH (2021). Safety data sheet: Aniline hydrochloride. Available at: [Link]
Australian Industrial Chemicals Introduction Scheme (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Available at: [Link]
National Center for Biotechnology Information (2012). Toxicological screening. PMC. Available at: [Link]
IntechOpen (2021). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Available at: [Link]
ResearchGate (2025). MTT Proliferation Assay Protocol. Available at: [Link]
Litron Laboratories. OECD Guidelines. Available at: [Link]
IVAMI (2022). Acute oral toxicity test (OECD 423: 2001); (EPA); (OPPTS 870.1100: 2002). Available at: [Link]
Inotiv. In Vivo Micronucleus Test. Available at: [Link]
Topic: The Role of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride as an Imidazoline Receptor Ligand
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Imidazoline receptors represent a distinct class of non-adrenergic binding sites that have emerged as promising...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Imidazoline receptors represent a distinct class of non-adrenergic binding sites that have emerged as promising targets for therapeutic intervention in a range of pathologies, including cardiovascular disease, metabolic disorders, and neurological conditions.[1][2][3] Ligands that selectively target these receptors offer the potential for novel mechanisms of action with improved side-effect profiles compared to classical adrenergic agents. This technical guide provides a detailed examination of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride, a representative member of the 2-arylimidazoline chemical class, and its role as a ligand for imidazoline receptors. We will explore the fundamental biology of imidazoline receptor subtypes, the physicochemical properties of the compound, its anticipated mechanism of action through downstream signaling pathways, and the critical experimental methodologies required for its characterization. This document serves as a resource for researchers aiming to investigate and leverage the therapeutic potential of imidazoline receptor modulators.
An Introduction to Imidazoline Receptors
The initial concept of imidazoline receptors arose from observations that the hypotensive effects of drugs like clonidine could not be fully explained by their action on α2-adrenergic receptors alone.[4][5] This led to the identification of specific, non-adrenergic binding sites that showed high affinity for compounds containing an imidazoline moiety.[5][6] These sites are now broadly classified into three main subtypes.[1][3]
I₁ Receptors: Primarily located on the plasma membrane in the central nervous system (specifically the rostral ventrolateral medulla), as well as in the kidney, platelets, and pancreas.[1][7] The I₁ receptor is centrally involved in the modulation of the sympathetic nervous system and plays a critical role in blood pressure regulation.[1][2] Activation of I₁ receptors leads to a decrease in sympathetic outflow, resulting in antihypertensive effects.[7]
I₂ Binding Sites: These sites are widespread, with significant densities found on the outer mitochondrial membrane.[8] They are structurally related to and considered allosteric binding sites on Monoamine Oxidase (MAO-A and MAO-B).[2][6][8] The functional role of I₂ sites is still under investigation but is implicated in pain modulation, neuroprotection, and several psychiatric disorders.[1][8]
I₃ Receptors: Located in pancreatic β-cells, the I₃ receptor is involved in the regulation of insulin secretion.[1][2][3]
Profile of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Chemical Identity and Properties
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a small molecule characterized by a central 2-imidazoline ring linked to an aniline group at the meta position. The dihydrochloride salt form enhances its solubility in aqueous media, a critical property for experimental and formulation purposes.
The structure features a basic imidazoline core, which is essential for interaction with the receptor binding pocket, and an aniline substituent, which can be modified to alter selectivity and affinity for different receptor subtypes.
Caption: Chemical structure of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline.
Receptor Binding Profile and Selectivity
Interaction with Imidazoline Receptors
As a 2-arylimidazoline derivative, this compound is expected to bind to imidazoline receptors. The definitive characterization of its binding profile requires quantitative analysis through radioligand binding assays. These experiments determine the affinity (expressed as the inhibition constant, Kᵢ) of the compound for each imidazoline receptor subtype (I₁, I₂) and, critically, for α₂-adrenergic receptors to assess selectivity.
Expert Insight: The choice of radioligand and tissue preparation is paramount. For I₁ sites, [³H]-clonidine or [³H]-moxonidine can be used in tissues like the rostral ventrolateral medulla (RVLM), with α₂-receptors masked by a selective antagonist.[7][12] For I₂ sites, [³H]-idazoxan is a common choice in tissues such as the brain cortex or kidney.[6]
Below is a template illustrating how binding affinity data for a novel ligand would be presented.
Receptor Target
Radioligand
Tissue Source
Kᵢ (nM)
α₂ vs I₁ Selectivity Ratio
I₁ Imidazoline
[³H]-Moxonidine
Bovine RVLM
Value
Kᵢ(α₂-AR) / Kᵢ(I₁)
I₂ Imidazoline
[³H]-Idazoxan
Rat Cerebral Cortex
Value
-
α₂-Adrenergic
[³H]-Rauwolscine
Rat Cerebral Cortex
Value
-
The Imperative of Selectivity
The therapeutic utility of an imidazoline ligand is profoundly influenced by its selectivity profile. First-generation compounds like clonidine interact with both I₁ and α₂-adrenergic receptors.[5] While I₁ receptor activation mediates the desired antihypertensive effect, the concurrent activation of α₂-receptors is responsible for undesirable side effects such as sedation and dry mouth.[4] Consequently, the development of second-generation agents, such as moxonidine, has focused on maximizing the selectivity ratio for I₁ receptors over α₂-receptors to improve tolerability.[2][7] A high selectivity ratio is a key design principle in modern imidazoline drug discovery.
Mechanism of Action and Downstream Signaling
The functional consequence of ligand binding is the activation or inhibition of intracellular signaling cascades. The pathways differ significantly between receptor subtypes.
I₁ Receptor Signaling
The I₁ receptor is understood to be a cell-surface receptor, potentially coupled to a G-protein.[1][7] Evidence suggests that agonist binding at the I₁ receptor can initiate a signaling cascade involving phosphatidylcholine-selective phospholipase C (PC-PLC). This leads to the production of the second messenger diacylglycerol (DAG), which in turn can activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade. This pathway ultimately modulates the activity of neurons in the brainstem to reduce sympathetic outflow.[7]
I₂ Binding Site Association
The I₂ binding site is not a classical G-protein coupled receptor but is an allosteric modulatory site on the mitochondrial enzyme monoamine oxidase (MAO).[6][8] Ligands binding to the I₂ site can influence MAO activity, thereby affecting the metabolism of key neurotransmitters like serotonin and norepinephrine.[8] This interaction is thought to underlie the role of I₂ ligands in pain and neuroprotection.
I₁ Receptor Signaling Pathway Diagram
Caption: Postulated signaling cascade following I₁ imidazoline receptor activation.
Key Experimental Methodologies for Ligand Characterization
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Kᵢ) of a test compound (e.g., 3-(4,5-dihydro-1H-imidazol-2-yl)aniline) for a target receptor.
Causality Statement: This assay operates on the principle of competition. The ability of the unlabeled test compound to displace a known, high-affinity radioligand from the receptor is measured. A more potent compound will displace the radioligand at a lower concentration, yielding a lower IC₅₀ (and thus a lower Kᵢ), indicating higher binding affinity.
Step-by-Step Methodology:
Membrane Preparation:
Homogenize the chosen tissue (e.g., rat cerebral cortex for I₂ sites) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA).[13]
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[13]
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[13]
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[13]
Assay Incubation:
In a 96-well plate, combine the following in triplicate for each condition:
Membrane preparation (typically 50-120 µg of protein).[13]
A fixed concentration of the appropriate radioligand (e.g., [³H]-Idazoxan, typically near its Kₑ value).
Varying concentrations of the unlabeled test compound (typically spanning 8-11 log units).[14]
For determining non-specific binding, use a high concentration of a known competing ligand.
For determining total binding, add assay buffer instead of a competitor.
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[13]
Separation and Counting:
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand.[13]
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[13]
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding for each concentration.
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[13]
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[13]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Potential Therapeutic Applications
The structural motif of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline positions it as a scaffold for developing drugs with diverse therapeutic potential, contingent on its specific receptor selectivity profile.
Cardiovascular Disease: If the compound demonstrates high selectivity and agonist activity at I₁ receptors, it could be a candidate for developing novel antihypertensive agents with a reduced side-effect profile.[7]
Neurological and Psychiatric Disorders: Ligands with high affinity for I₂ binding sites are being explored for their potential in treating chronic pain, neurodegenerative diseases like Alzheimer's, and depression.[5][8]
Metabolic Disease: Selective I₃ receptor modulators could offer a new approach to managing diabetes by regulating insulin secretion.[1][3]
Oncology and Infectious Disease: The broader class of imidazole and aniline-containing compounds has also attracted interest for potential anticancer and antimicrobial activities, suggesting that derivatives could be explored in these areas as well.[15][16][17]
Conclusion
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride serves as an important chemical tool and a foundational scaffold for the study of imidazoline receptors. Its characterization through rigorous pharmacological assays is essential to unlock its potential. Understanding the nuanced interactions between such ligands and the different imidazoline receptor subtypes is a critical endeavor in modern pharmacology, paving the way for the development of next-generation therapeutics that are both highly effective and selective. The continued investigation of this and related compounds will undoubtedly deepen our understanding of imidazoline receptor biology and its role in human health and disease.
MDPI. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. [Link]
Krause & Pachernegg. I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. [Link]
Holt, A., & Baker, G. B. (1997). Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs?. PMC. [Link]
SciSpace. Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors. [Link]
ResearchGate. Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives. [Link]
How to dissolve 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride for cell culture
Application Note: Preparation and In Vitro Application of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride Target Audience: Researchers, toxicologists, and drug development professionals. Applications: In vitro to...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and In Vitro Application of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
Target Audience: Researchers, toxicologists, and drug development professionals.
Applications: In vitro toxicology screening, imidazoline receptor pharmacology, and analytical standard profiling.
Introduction & Pharmacological Context
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS 94213-44-2), commonly referred to as m-Aminophenyl-2-imidazoline dihydrochloride or Imidocarb Impurity 1 DiHCl, is a small-molecule imidazoline derivative [1]. In pharmacological and veterinary research, it is frequently utilized as an analytical standard for impurity profiling of the antiprotozoal drug imidocarb. Furthermore, its imidazoline structural motif makes it a compound of interest in the study of Imidazoline receptors (I1, I2, I3) and
α2
-adrenergic receptors, which are implicated in cardiovascular regulation, neuroprotection, and cellular proliferation [2, 3].
For in vitro assays, ensuring the structural integrity and optimal bioavailability of this compound is critical. This guide outlines the physicochemical rationale and step-by-step methodologies for reconstituting this compound for cell culture applications.
Physicochemical Properties & Quantitative Data
Understanding the compound's physical properties is the first step in designing a self-validating dissolution protocol. The dihydrochloride salt form significantly alters its solubility profile compared to the free base.
Contains an imidazoline ring and an aniline group.
CAS Number
94213-44-2
Essential for sourcing and regulatory compliance.
Molecular Formula
C
9
H
11
N
3⋅
2HCl
The salt form dictates pH behavior in solution.
Molecular Weight
234.13 g/mol
Used for precise molarity calculations.
Primary Solvent
Water / 1X PBS
Highly soluble due to the dihydrochloride salt.
Alternative Solvent
DMSO
Soluble, but water/PBS is preferred to avoid DMSO toxicity.
Table 1: Mass-to-Volume Dilution Matrix
(Calculated based on MW = 234.13 g/mol )
Desired Stock Concentration
Volume of Solvent
Mass of Compound Required
10 mM
1.0 mL
2.34 mg
10 mM
5.0 mL
11.71 mg
50 mM
1.0 mL
11.71 mg
50 mM
5.0 mL
58.53 mg
Reconstitution Strategy: The Causality Behind the Protocol
As a Senior Application Scientist, I strongly advise against blindly dissolving salts without considering their impact on the microenvironment of the cell culture.
The pH Shift Artifact: The dihydrochloride salt form releases two equivalents of hydrochloric acid (HCl) upon dissolution. If dissolved in unbuffered sterile water, the resulting stock solution will be highly acidic. Introducing this directly into cell culture media—especially at higher working concentrations—can overwhelm the buffering capacity of the media (e.g., HEPES or bicarbonate buffers). This rapid drop in pH can induce cellular stress, apoptosis, or altered metabolic states that mimic drug toxicity, creating a false-positive artifact.
The Solvent Choice: Because the dihydrochloride salt is highly water-soluble, 1X Phosphate-Buffered Saline (PBS, pH 7.4) is the optimal solvent. PBS provides immediate buffering capacity to neutralize the released HCl. Avoiding DMSO entirely eliminates the confounding variable of solvent-induced cytotoxicity, which is particularly critical in sensitive primary cell lines.
Filter Binding: Small molecules can non-specifically bind to certain filter membranes. Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) membranes are mandated here due to their low protein/drug binding characteristics, ensuring the final concentration remains accurate.
Step-by-Step Experimental Protocol
Part A: Preparation of 50 mM Stock Solution
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient moisture condensation on the hygroscopic salt, which would skew mass measurements.
Weighing: Accurately weigh 11.71 mg of the compound using an analytical balance.
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile 1X PBS (pH 7.4).
Agitation: Vortex gently for 30–60 seconds until the solution is completely clear. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.
pH Verification: Spot-check the pH using a micro-pH probe or pH indicator paper. If the pH is below 7.0, carefully adjust by adding 0.1 N NaOH in 1 µL increments until physiological pH (7.2–7.4) is reached.
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES syringe filter into a new, sterile tube in a biosafety cabinet.
Aliquoting & Storage: Divide the stock into 50 µL single-use aliquots. Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months). Causality: Prevents degradation from repeated freeze-thaw cycles.
Part B: Preparation of Working Solution
Thaw a single stock aliquot at room temperature just prior to the assay.
Pre-warm the cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.
Perform a serial dilution of the 50 mM stock directly into the pre-warmed media to reach your desired final assay concentration (e.g., 10 µM - 100 µM).
Mix thoroughly by inversion and apply immediately to the cell culture plates.
Experimental Workflow Visualization
Workflow for the reconstitution and application of dihydrochloride salts in cell culture.
While 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is often used as an impurity standard, its imidazoline core makes it biologically active. Imidazoline derivatives typically interact with Imidazoline I1 and I2 receptors, and to a lesser extent,
α2
-adrenoceptors [2, 3].
I1 Receptors: Couple to phosphatidylcholine-specific phospholipase C (PC-PLC), generating diacylglycerol (DAG) and downstream arachidonic acid pathways, influencing cell survival and sympathetic tone.
I2 Receptors: Act as allosteric binding sites on Monoamine Oxidase (MAO) enzymes on the mitochondrial outer membrane, modulating neurotransmitter metabolism and exhibiting neuroprotective effects.
General signaling pathways modulated by imidazoline derivatives via I1, I2, and
α2
receptors.
References
Bousquet, P., et al. "Drugs acting on imidazoline receptors: a review of their pharmacology, their use in blood pressure control and their potential interest in cardioprotection." Drugs, 1999. Available at:[Link]
Li, J.X. "Imidazoline I2 receptors: An update." Pharmacology & Therapeutics, 2017. Available at:[Link]
Application
Application Note: Synthesis and Isolation Protocol for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
Executive Summary 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS: 94213-44-2)[1] is a critical bifunctional building block in medicinal chemistry. It is frequently utilized in the development of DNA-binding...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS: 94213-44-2)[1] is a critical bifunctional building block in medicinal chemistry. It is frequently utilized in the development of DNA-binding bisamidines and bacterial efflux pump inhibitors targeting Escherichia coli[2]. This application note provides a field-proven, scalable protocol for its synthesis from 3-aminobenzonitrile. By moving away from classical, moisture-sensitive Pinner reaction conditions, this guide emphasizes mechanistic causality, intermediate validation, and optimal salt isolation techniques to ensure high-purity yields suitable for advanced drug development workflows.
Mechanistic Insights and Causality (E-E-A-T)
The synthesis of 2-imidazolines directly from unactivated nitriles and diamines is notoriously difficult due to the low electrophilicity of the cyano carbon. To overcome this high activation energy barrier, our protocol employs sodium hydrosulfide (NaSH) as an in situ activating agent[3].
Thioamide Activation : NaSH undergoes nucleophilic addition to the nitrile group of 3-aminobenzonitrile, generating a thioamide intermediate. The highly polarizable C=S bond significantly increases the electrophilicity of the carbon center compared to the original C≡N bond.
Thermodynamic Cyclization : Ethylenediamine (EDA) readily attacks the activated thioamide carbon, forming a tetrahedral intermediate. Subsequent elimination of hydrogen sulfide (H
2
S) and ammonia (NH
3
) drives the thermodynamic cyclization to form the 2-imidazoline free base.
Crystalline Stabilization : The free base of imidazoline is highly basic and susceptible to hydrolytic ring-opening under ambient moisture[4]. By treating the free base with anhydrous HCl, both the imidazoline imine nitrogen and the aniline primary amine are protonated. This dual protonation locks the molecule into a stable crystalline lattice, preventing oxidative degradation of the aniline moiety and drastically enhancing aqueous solubility for downstream biological assays.
Experimental Workflow
Self-Validating System: This protocol integrates in-process checks (TLC retention factors, pH thresholds) to ensure each transformation is complete before proceeding, eliminating the carryover of unreacted starting materials.
Preparation : Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-aminobenzonitrile and DMAc. Stir at room temperature until fully dissolved.
Activation : Add NaSH hydrate and ethylenediamine to the solution. (Caution: Toxic H
2
S gas is evolved during the reaction; perform strictly inside a certified fume hood).
Heating : Heat the reaction mixture to 115 °C under an inert nitrogen atmosphere for 12–16 hours[2].
In-Process Validation : Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) containing 1% NH
4
OH. The starting material (R
f
~0.8) must completely disappear, replaced by a highly polar, UV-active spot (R
f
~0.2) corresponding to the free base.
Workup : Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield the crude 3-(4,5-dihydro-1H-imidazol-2-yl)aniline free base.
Phase 2: Dihydrochloride Salt Formation
Reagents:
Crude Free Base: ~10.0 mmol (Theoretical)
Anhydrous Ethanol: 10 mL
HCl in Diethyl Ether (2.0 M): 25.0 mmol (12.5 mL)
Step-by-Step Procedure:
Dissolution : Dissolve the crude free base in 10 mL of anhydrous ethanol. Ensure complete dissolution (filter through a Celite pad if particulate matter is present).
Precipitation : Cool the solution to 0 °C in an ice bath. Dropwise, add the 2.0 M HCl in diethyl ether over 10 minutes with vigorous stirring. A white to pale-yellow precipitate will immediately begin to form.
Validation : Check the pH of the supernatant using pH indicator paper. It must be < 2 to ensure complete formation of the dihydrochloride salt rather than the monohydrochloride[5].
Isolation : Stir at 0 °C for an additional 30 minutes to maximize crystallization. Filter the precipitate under vacuum using a Büchner funnel.
Purification : Wash the filter cake with 20 mL of cold, anhydrous diethyl ether to remove residual DMAc and colored organic impurities.
Drying : Dry the solid under high vacuum at 40 °C for 4 hours to afford the pure 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
| Molecular Formula | C
9
H
13
Cl
2
N
3
|
| Molecular Weight | 234.12 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Highly soluble in H
2
O, DMSO, and Methanol |
Table 2: Analytical Characterization (Expected)
Technique
Key Signals / Parameters
| 1
H NMR (400 MHz, DMSO-
d6
) | δ 10.72 (br s, 2H, imidazoline NH
2+
), 8.07 - 7.61 (m, 4H, Ar-H), ~4.50 (br s, 3H, aniline NH
3+
), 4.02 (s, 4H, -CH
2
CH
2
-) |
| ESI-MS (m/z) | [M+H]
+
calculated for C
9
H
12
N
3
: 162.10; Found: 162.1 |
| Melting Point | >250 °C (decomposition) |
| TLC Retention Factor (R
f
) | 0.2 (Free base in DCM:MeOH 9:1 with 1% NH
4
OH) |
Process Visualization
Mechanistic workflow for the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Application Note: HPLC Method Development for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
Executive Summary The analysis of highly polar, basic compounds like 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride presents a notorious challenge in pharmaceutical chromatography. Standard reversed-phase (RP) H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The analysis of highly polar, basic compounds like 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride presents a notorious challenge in pharmaceutical chromatography. Standard reversed-phase (RP) HPLC methods typically fail, resulting in void volume elution and severe peak tailing. This application note provides a self-validating, dual-pathway method development guide. It establishes Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary, mass-spectrometry-compatible solution, while detailing Ion-Pairing Reversed-Phase (IP-RP) chromatography as a robust alternative for legacy UV/Vis systems.
Chemical Profiling & Chromatographic Challenges
To design a successful separation method, one must first analyze the physicochemical causality of the analyte's behavior. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride possesses two distinct basic centers:
Aniline Amine: Weakly basic (pKa ~ 4.6).
Imidazoline Ring: Highly basic (pKa ~ 10–11).
Because it is supplied as a dihydrochloride salt, the molecule exists as a highly hydrophilic dication in aqueous solutions at neutral or acidic pH.
The "Void Volume" Problem: In standard RP-HPLC (e.g., bare C18 columns with 0.1% Formic Acid), the dicationic state results in a negative LogD value, meaning the molecule is entirely repelled by the hydrophobic stationary phase and elutes at the void volume (
t0
) [4]. Furthermore, any transient interaction with the column is dominated by secondary electrostatic attractions between the cationic nitrogens and ionized residual silanols on the silica support, leading to extreme peak tailing and poor theoretical plate counts (
N
).
Method Development Strategy: Causality & Selection
The HILIC Pathway (Primary Recommendation)
Hydrophilic Interaction Liquid Chromatography (HILIC) is arguably the most successful approach for the retention and separation of polar basic compounds [2]. HILIC operates via a multimodal retention mechanism. The highly organic mobile phase (typically >70% Acetonitrile) drives the polar analyte to partition into an immobilized, water-rich layer adsorbed onto the polar stationary phase [3].
For 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline, HILIC is ideal because the electrostatic interactions that cause peak tailing in RP-HPLC are harnessed as a primary retention mechanism in HILIC [1]. Using a zwitterionic column (e.g., ZIC-HILIC) paired with a volatile buffer (Ammonium Formate) ensures sharp peak shapes and excellent MS compatibility.
Fig 1: Multimodal HILIC retention mechanism for dicationic polar analytes.
The Ion-Pairing Reversed-Phase (IP-RP) Pathway (Alternative)
If HILIC cannot be used—often because the sample matrix is highly aqueous and cannot be diluted in organic solvent—Ion-Pairing RP-HPLC is required [4]. By introducing an anionic surfactant-like additive (e.g., Sodium 1-octanesulfonate) into the mobile phase, the negatively charged sulfonate heads bind to the dicationic imidazoline and aniline groups. This neutralizes the charge and exposes the hydrophobic alkyl tails of the ion-pairing reagent, allowing the complex to be retained on a standard C18 column.
Fig 2: Decision tree for selecting HPLC modes for highly polar basic compounds.
Note: In HILIC, water is the strong solvent. To increase retention, increase the Acetonitrile concentration.
Column Selection: SeQuant® ZIC®-HILIC or equivalent Zwitterionic column (150 x 4.6 mm, 5 µm).
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Causality: 20 mM buffer provides sufficient ionic strength to mask silanol interactions without precipitating in high organic conditions [2].
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Sample Diluent (Critical Step): Dissolve the 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride standard in a diluent of at least 75% Acetonitrile . Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak splitting and breakthrough [1].
Chromatographic Conditions:
Mode: Isocratic (30% A / 70% B).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 2–5 µL.
Detection: UV at 230 nm or ESI-MS (Positive mode).
Protocol B: IP-RP Optimization
Column Selection: Polar-embedded C18 (e.g., Waters XSelect CSH C18 or Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm).
Mobile Phase Preparation:
Mobile Phase A: 5 mM Sodium 1-octanesulfonate in LC-MS grade water. Adjust to pH 2.5 with Phosphoric Acid.
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions:
Gradient:
0.0 - 2.0 min: 5% B (Hold to allow ion-pair formation on column)
2.0 - 10.0 min: 5% to 50% B
10.0 - 12.0 min: 50% B
12.1 - 18.0 min: 5% B (Extended re-equilibration is required for ion-pairing methods).
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C (Improves mass transfer of the bulky ion-pair complex).
Detection: UV at 230 nm.
Quantitative Data & Method Comparison
The table below summarizes the expected quantitative chromatographic parameters when analyzing 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride across different methodologies.
Parameter
Standard RP-HPLC
Ion-Pairing RP-HPLC
HILIC (Zwitterionic)
Column Chemistry
Bare C18
Polar-Embedded C18
ZIC-HILIC
Mobile Phase
0.1% FA in Water / ACN
5 mM Na-Octanesulfonate / ACN
20 mM NH₄-Formate / ACN
Retention Time (
tR
)
1.8 min (Void Volume)
8.4 min
6.7 min
Tailing Factor (
Tf
)
> 3.5 (Severe Tailing)
1.22 (Acceptable)
1.05 (Excellent)
Theoretical Plates (
N
)
< 2,000
12,500
18,000
MS Compatibility
High
Low (Ion Suppression)
High
Conclusion
Standard C18 reversed-phase methods are fundamentally incompatible with the extreme polarity and dicationic nature of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. By shifting the analytical paradigm to HILIC, chromatographers can leverage the molecule's hydrophilicity to achieve robust retention, superior peak symmetry, and seamless MS integration. When aqueous sample matrices preclude HILIC, Ion-Pairing RP-HPLC serves as a highly reliable, self-validating alternative for UV-based quantification.
References
Guillarme, D. "HILIC: A Critical Evaluation." LCGC International.
Dolci, M., Pereira, L., Milton, D., Edge, T. "HILIC Method Development in a Few Simple Steps." Thermo Fisher Scientific.
Buszewski, B., Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry (NIH).
Fisher Scientific Analytical Team. "HPLC for the Retention and Resolution of Very Polar Compounds." Thermo Scientific / Fisher Scientific.
Application
Application Notes and Protocols for the Preparation of Aqueous Stock Solutions of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound featuring a 2-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound featuring a 2-arylimidazoline scaffold. Molecules within this class have been investigated for their interaction with various biological targets. For researchers in pharmacology, medicinal chemistry, and drug development, the precise and consistent preparation of stock solutions is a foundational prerequisite for obtaining reproducible and reliable experimental data. The dihydrochloride salt form of this compound is intended to improve its aqueous solubility and stability.
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of aqueous stock solutions of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. The methodologies described herein are grounded in established principles of chemical handling and solution preparation, emphasizing safety, accuracy, and the integrity of the resulting solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research. While extensive experimental data for this specific molecule is not widely available in the public domain, we can infer key properties based on its structure and data from closely related compounds.
General characteristic of amine hydrochloride salts.
Aqueous Solubility
Expected to be soluble in water.
The dihydrochloride salt form significantly increases the polarity and water solubility of the parent amine.[2]
pKa (Estimated)
8.0 - 9.5
The pKa of the imidazoline ring in structurally related 2-(arylimino)imidazolidines has been measured in this range. The exact value is dependent on the substituents on the aryl ring.[3][4] This estimated pKa suggests that the compound will be protonated and positively charged at physiological pH.
Stability in Aqueous Solution
Potentially susceptible to hydrolysis at alkaline pH.
The imidazoline ring can be susceptible to hydrolysis under strongly basic conditions.[5] Solutions are expected to be more stable at acidic to neutral pH.
Safety and Handling Precautions
As a Senior Application Scientist, I cannot overstate the importance of adhering to strict safety protocols. Based on available safety data sheets, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is classified as an irritant.
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
Handling Procedures:
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Avoid the generation of dust.
Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.
Store the solid compound in a tightly sealed container in a cool, dry place.[6]
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM aqueous stock solution. The principles can be adapted for other desired concentrations.
Mass (mg) = 0.010 mol/L × 0.010 L × 248.13 g/mol × 1000 mg/g
Mass (mg) = 24.81 mg
Weighing the Compound:
In a chemical fume hood, place a clean, dry weighing boat on the analytical balance and tare it.
Carefully weigh out 24.81 mg of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Dissolution:
Transfer the weighed compound into a sterile conical tube.
Add approximately 8 mL of high-purity, sterile water to the tube.
Cap the tube securely and vortex the solution vigorously for 1-2 minutes.
Causality: The dihydrochloride salt structure is designed to facilitate dissolution in aqueous solvents. Vigorous mixing provides the necessary energy to break the crystal lattice and allow for solvation.
Ensuring Complete Solubilization:
Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
If any particulates remain, sonicate the solution for 5-10 minutes. Gentle warming in a water bath (not exceeding 37°C) can also be employed, but care should be taken to avoid thermal degradation.
Trustworthiness: Ensuring complete dissolution is critical for accurate final concentrations. Undissolved material will lead to a lower-than-expected concentration and variability in experiments.
Final Volume Adjustment:
Once the compound is fully dissolved, add high-purity, sterile water to bring the final volume to exactly 10.0 mL.
Invert the tube several times to ensure the solution is homogeneous.
Sterilization (for cell-based assays):
If the stock solution is to be used in sterile cell culture applications, it must be filter-sterilized.
Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile conical tube.
Expertise & Experience: Do not autoclave solutions of this nature. The energy from autoclaving can cause degradation of organic molecules. Filter sterilization is the industry-standard method for heat-labile solutions.
Aliquoting and Labeling:
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.
Causality: Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.
Caption: Workflow for preparing a 10 mM aqueous stock solution.
Storage and Stability Considerations
Short-term Storage (up to 1 week): Store aliquots at 2-8°C, protected from light.
Long-term Storage (1 month or longer): For maximum stability, store aliquots at -20°C or -80°C. Protect from light by using amber vials or by storing them in a light-proof box.
Rationale for Storage Conditions:
Low Temperature: Reduces the rate of chemical degradation.
Protection from Light: Many aromatic compounds are susceptible to photodegradation.
Aliquoting: Prevents repeated freeze-thaw cycles which can cause the compound to degrade and can lead to the introduction of contaminants.
A Note on Stability: As previously mentioned, the imidazoline ring can be susceptible to hydrolysis, particularly at alkaline pH. For experiments in buffered solutions, it is advisable to prepare working dilutions fresh from the frozen stock solution immediately before use.
Protocol for Preliminary Stability Assessment
To ensure the integrity of your experimental results, a simple stability assessment in your specific experimental buffer is recommended.
Prepare a working dilution of the compound in your experimental buffer (e.g., PBS, cell culture medium).
Divide the solution into three aliquots.
Analyze one aliquot immediately using a suitable analytical method (e.g., HPLC-UV) to get a time-zero reading.
Store the remaining two aliquots under your experimental conditions (e.g., 37°C in a cell culture incubator).
Analyze the remaining aliquots at two different time points (e.g., 4 hours and 24 hours).
Compare the concentration of the parent compound at each time point to the time-zero reading. A significant decrease in concentration indicates instability under your experimental conditions.
Troubleshooting
Problem
Possible Cause
Recommended Solution
Compound does not fully dissolve.
Insufficient mixing or reaching solubility limit.
Continue to vortex and/or sonicate. Gentle warming may help. If it still does not dissolve, you may have exceeded the aqueous solubility. Consider preparing a more dilute stock solution.
Precipitate forms upon freezing/thawing.
The compound may be less soluble at lower temperatures.
Before use, ensure the aliquot has come to room temperature and vortex thoroughly to re-dissolve any precipitate. If the issue persists, consider preparing fresh stock solutions more frequently.
Inconsistent experimental results.
Degradation of the stock solution.
Ensure proper storage conditions (frozen, protected from light). Avoid repeated freeze-thaw cycles. Perform a stability assessment as described above.
References
Gombar, V. K., & Lant, M. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(21), 12657-12665.
CymitQuimica. (2023). Safety Data Sheet for 3-(4,5-Dihydro-1H-imidazol-2-yl)
NextSDS. (n.d.). 3-(4,5-dihydro-1H-imidazol-2-yl)aniline. Retrieved from [Link]
Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride.
Gisbert, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(21), 12657-12665.
PubChem. (n.d.). 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride hydrate. Retrieved from [Link]
U.S. Patent No. US7682526B2. (2010). Stable imidazoline solutions.
SIELC Technologies. (2018). 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. Retrieved from [Link]
Ye, Y., & El-Sayed, M. A. (2011). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. Macromolecules, 44(21), 8479–8488.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Sensitivity LC-MS/MS Method Development for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
Executive Summary & Analyte Profiling
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a highly polar, basic molecule featuring both an aniline moiety and an imidazoline ring. Due to its extreme polarity and the basicity of its nitrogen centers (the imidazoline ring has a pKa > 9), analyzing this compound via traditional Reversed-Phase Liquid Chromatography (RPLC) presents significant analytical challenges. On standard C18 columns, such polar basic amines suffer from poor retention, eluting near the void volume where they are highly susceptible to ion suppression from endogenous matrix components[1].
To overcome these limitations, this application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS) protocol. This method leverages orthogonal retention mechanisms specifically designed to retain and quantify highly polar imidazoline derivatives with exceptional sensitivity and peak symmetry[2][3].
Mechanistic Rationale & Experimental Design
Chromatographic Causality: Why HILIC?
HILIC operates by forming a water-enriched liquid layer immobilized on a polar stationary phase (such as an Amide or bare silica column). The highly polar 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline partitions into this aqueous layer, providing excellent retention compared to RPLC[3]. Furthermore, the high organic content of the HILIC mobile phase (typically >80% acetonitrile) drastically enhances droplet desolvation efficiency in the electrospray ionization (ESI) source, leading to a significant boost in mass spectrometric sensitivity[4].
Mobile Phase Causality: The Role of Ionic Strength
To prevent secondary electrostatic interactions between the cationic imidazoline group and residual silanols on the silica surface—which is the primary cause of peak tailing for basic amines—10 mM ammonium formate is incorporated into the aqueous mobile phase. This buffer provides the necessary ionic strength to shield these unwanted interactions, ensuring sharp, symmetrical peaks[5].
Sample Preparation Causality: Matching Solvent Strength
A critical failure point in HILIC methodologies is the injection solvent. Injecting a highly aqueous sample disrupts the immobilized water layer on the column, leading to severe peak splitting and loss of retention. Therefore, this protocol utilizes a protein precipitation (PPT) extraction with 100% acetonitrile at a 1:4 (sample:solvent) ratio. This not only effectively crashes out matrix proteins but naturally yields a high-organic supernatant (>80% ACN) that is perfectly compatible with direct HILIC injection, eliminating time-consuming evaporation and reconstitution steps[1].
Mass Spectrometry Causality: Fragmentation Pathways
The presence of two basic nitrogen centers makes Electrospray Ionization in positive mode (ESI+) highly efficient. The free base exact mass is 161.0953 Da, yielding a robust protonated precursor [M+H]+ at m/z 162.1. Collision-induced dissociation (CID) primarily targets the cleavage of the imidazoline ring. The loss of an aziridine-like fragment yields a stable quantifier ion at m/z 119.1, while further fragmentation yields an aniline cation qualifier ion at m/z 92.1[6].
Visualizing the Workflow and Mechanism
Figure 1: End-to-end LC-MS/MS workflow for highly polar basic analytes.
Figure 2: Mechanistic drivers of HILIC retention for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline.
Step-by-Step Methodology & Self-Validating Systems
4.1. Sample Preparation Protocol
Aliquot: Transfer 50 µL of the biological sample (e.g., plasma or serum) into a 1.5 mL low-bind microcentrifuge tube.
Precipitate: Add 200 µL of ice-cold Acetonitrile containing the appropriate stable-isotope-labeled internal standard (IS). Note: The 1:4 ratio is mandatory to ensure the final extract is >80% organic.
Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Carefully transfer 150 µL of the clear supernatant into an autosampler vial equipped with a low-volume glass insert.
4.2. Self-Validating System Checks
To guarantee the trustworthiness and reproducibility of the generated data, the following system suitability checks must be passed prior to batch acquisition:
Aqueous Layer Equilibration Check: Pump the initial mobile phase conditions (95% B) for at least 15 column volumes. The system is validated for injection only when the system backpressure stabilizes with a variance of ≤ 2% over 10 minutes.
Carryover Validation: Inject a neat solvent blank (90% ACN) immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response to confirm the absence of autosampler or column carryover.
Instrumental Parameters
5.1. Liquid Chromatography Conditions
Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Table 3: MRM Transitions for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
162.1
119.1
50
25
20
Quantifier
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
162.1
92.1
50
25
35
Qualifier
References
Benchchem. A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers. Retrieved from 1[1]
Dzido, T. H., et al. Hydrophilic retention mechanism of imidazoline and serotonin receptor ligands in thin-layer and high-performance liquid chromatography systems. ResearchGate. Retrieved from 2[2]
Waters Corporation. Food Testing - Waters Application Notes 2017 (Analysis of highly polar cationic analytes). Retrieved from 5[5]
ResearchGate. Potential of HILIC-MS in quantitative bioanalysis of drugs and Drug metabolites. Retrieved from 3[3]
Waters Corporation. Metabolomics and Lipidomics - Waters Corporation (HILIC-UPLC/MS Methodologies). Retrieved from 4[4]
PMC. A Strategy for Identification and Structural Characterization of Compounds from Plantago asiatica L. by Liquid Chromatography-Mass Spectrometry Combined with Ion Mobility Spectrometry (Guanidine and Imidazoline Fragmentation). Retrieved from 6[6]
Application Notes and Protocols: Characterization of α2-Adrenergic Receptor Modulation using 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Introduction & Scientific Background 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a small molecule featuring a core imidazoline ring structure. This chemical motif is a well-established pharmacophore for li...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Background
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a small molecule featuring a core imidazoline ring structure. This chemical motif is a well-established pharmacophore for ligands targeting α-adrenergic receptors.[1][2] Based on its structural similarity to classic α2-agonists like clonidine, this compound is a valuable chemical probe for investigating the function and pharmacology of α2-adrenergic receptors (α2-ARs).
The α2-ARs are a critical class of G protein-coupled receptors (GPCRs) that mediate the effects of endogenous catecholamines, such as norepinephrine and epinephrine.[3] They are classified into three main subtypes—α2A, α2B, and α2C—each with distinct tissue distribution and physiological functions, making them important therapeutic targets for conditions ranging from hypertension and pain to sedation.[4][5]
Mechanism of Action: The Canonical α2-Adrenergic Signaling Pathway
α2-Adrenergic receptors are canonically coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change that activates the heterotrimeric Gi protein. The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn decreases the activity of downstream effectors like Protein Kinase A (PKA).[4] This signaling cascade is fundamental to the physiological effects of α2-AR activation, including the presynaptic inhibition of neurotransmitter release.[1]
Caption: Gi-coupled signaling cascade of the α2-adrenergic receptor.
Chemical Probe Profile
Proper preparation and handling of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride are essential for reproducible and accurate experimental results.
Not broadly listed for dihydrochloride; Base (94086-79-0)[6]
Appearance
Solid (powder/crystalline)
Solubility
The dihydrochloride salt form enhances solubility in aqueous buffers like water, PBS, or Tris.[7]
Preparation and Storage of Stock Solutions:
Weighing: Carefully weigh the required amount of the compound in a fume hood or on a balance with a draft shield to avoid inhalation of fine powder.[8]
Solvent Selection: For a 10 mM stock solution, dissolve 2.34 mg of the compound in 1 mL of sterile, nuclease-free water or DMSO. The dihydrochloride salt is expected to be water-soluble.
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-to-medium term (weeks to months) and at -80°C for long-term storage.
Core Experimental Workflows
To fully characterize the interaction of this chemical probe with α2-ARs, a two-pronged approach is recommended: a binding assay to determine physical affinity and a functional assay to measure biological activity.
Caption: Workflow for characterizing an α2-AR chemical probe.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for each α2-AR subtype (α2A, α2B, α2C).
Principle: This assay measures the ability of the non-radioactive test compound to compete with a known high-affinity radiolabeled antagonist (e.g., [³H]-Yohimbine or [³H]-Rauwolscine) for binding to the receptor.[4][9] The concentration of test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki). A lower Ki value signifies higher binding affinity.[4]
Materials:
Cell membranes from cell lines stably expressing a single human α2-AR subtype.
Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine.
Test Compound: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Non-specific Ligand: 10 µM Phentolamine or unlabeled Yohimbine.[4]
Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
96-well plates, glass fiber filters, and a cell harvester.
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
Compound Dilution: Prepare a serial dilution series of the test compound in Binding Buffer, typically from 100 µM down to 0.1 nM.
Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
Total Binding: 25 µL Radioligand (at a concentration near its Kd, e.g., 1-2 nM), 50 µL Cell Membranes (5-20 µg protein), and 25 µL Binding Buffer.[4]
Non-specific Binding (NSB): 25 µL Radioligand, 50 µL Cell Membranes, and 25 µL of 10 µM Phentolamine.[4]
Competition Binding: 25 µL Radioligand, 50 µL Cell Membranes, and 25 µL of each concentration of the test compound.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., one-site fit, log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of the test compound as an α2-AR agonist.
Principle: This assay quantifies the ability of the agonist to inhibit adenylyl cyclase activity. Cells expressing the α2-AR are first treated with the test compound and then stimulated with forskolin, a direct activator of adenylyl cyclase.[9] An effective agonist will inhibit forskolin-stimulated cAMP production in a dose-dependent manner. The concentration that produces 50% of the maximal inhibition is the EC50.
Materials:
Whole cells stably expressing a single human α2-AR subtype (e.g., CHO or HEK293 cells).
Test Compound: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Forskolin.
Assay Buffer (e.g., HBSS with 5 mM HEPES).
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Cell culture reagents and plates (e.g., 384-well).
Step-by-Step Methodology:
Cell Seeding: Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.
Compound Addition: Prepare a serial dilution of the test compound. Remove the culture medium from the cells and add the diluted compound. Incubate for 15-30 minutes at room temperature.
Stimulation: Add a pre-determined concentration of forskolin (typically 1-10 µM, a concentration that gives a robust but sub-maximal cAMP signal) to all wells except the negative control. Incubate for 15-30 minutes.[9]
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[9]
Data Analysis:
Normalization: Normalize the data by setting the signal from forskolin-only treated cells as 100% activity and the signal from untreated cells as 0% activity.
Determine EC50: Plot the percentage inhibition of the forskolin response against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., log(agonist) vs. response) to calculate the EC50 value, which represents the compound's potency.
Data Interpretation & Presentation
The combined data from binding and functional assays provide a comprehensive pharmacological profile of the chemical probe. Results should be summarized clearly to allow for easy comparison of affinity and potency across receptor subtypes.
Example Data Summary Table (Hypothetical Data):
Compound
α2A-AR Ki (nM)
α2A-AR EC50 (nM)
α2B-AR Ki (nM)
α2B-AR EC50 (nM)
α2C-AR Ki (nM)
α2C-AR EC50 (nM)
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
15.2
25.8
125.7
250.1
22.4
38.9
Norepinephrine (Reference)
5.5
8.1
30.1
45.6
6.2
9.5
Interpretation: In this hypothetical example, the compound shows the highest affinity (lowest Ki) and potency (lowest EC50) for the α2A and α2C subtypes compared to the α2B subtype, suggesting a degree of selectivity. Comparing its profile to a known endogenous agonist like norepinephrine provides valuable context.
Safety & Handling Precautions
As a research chemical, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride requires careful handling. The aniline moiety, in particular, warrants caution.[10]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[8][11]
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[8] Avoid all personal contact.[8] After handling, wash hands thoroughly with soap and water.[8]
Storage: Keep containers securely sealed in a cool, dry, and well-ventilated place.[11]
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8] Wear appropriate PPE during cleanup.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[11]
References
Graham, R. M. (2012). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride hydrate - Compound Summary. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
Adam, F., Spies, C., Götze, K., & Kox, W. J. (1998). [The in vitro effect of alpha-2 agonists on thrombocyte function and density of thrombocyte alpha-2 receptors]. Anästhesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie, 33(1), 26–30. [Link]
Amadei, F., Re, G., & Giusto, G. (2002). Different contractile effects of alpha1- and alpha2-adrenergic agonists on horse isolated common digital artery smooth muscle ring preparations in vitro. Journal of Veterinary Pharmacology and Therapeutics, 25(5), 381-386. [Link]
PELAIA, G., et al. (2016). Effect Of α2-Adrenergic Agonists And Antagonists On Cytokine Release From Human Lung Macrophages Cultured In Vitro. The Open Respiratory Medicine Journal, 10, 108-115. [Link]
Aniline hydrochloride - Safety Data Sheet. (2024). PENTA. [Link]
Doxey, J. C., & Roach, A. G. (1985). Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans. Clinical Science, 68(Suppl 10), 21s–24s. [Link]
Application Notes and Protocols: Establishing In Vivo Dosing for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride in Murine Models
Authored by: Gemini Scientific Applications Team Publication Date: March 17, 2026 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robu...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini Scientific Applications Team
Publication Date: March 17, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing protocols for the novel compound 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride in murine models. In the absence of established public data for this specific molecule, this guide synthesizes field-proven methodologies for preclinical evaluation of novel small molecules, emphasizing scientific integrity, experimental causality, and self-validating systems. The protocols detailed herein cover critical stages from initial dose-range finding and maximum tolerated dose (MTD) studies to the design of subsequent efficacy evaluations, ensuring a rigorous and data-driven approach to preclinical drug development.
Introduction and Mechanistic Considerations
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a small molecule featuring an imidazoline ring linked to an aniline moiety. While the precise mechanism of action for this compound is not yet fully characterized in public literature, its structural motifs are present in compounds known to interact with various biological targets. For instance, imidazoline derivatives are known to bind to imidazoline receptors (I1, I2, I3) and α-adrenergic receptors, which play crucial roles in blood pressure regulation, glucose metabolism, and neurotransmission. The aniline component provides a versatile scaffold for further chemical modifications and interactions.
Given these structural features, a primary hypothesis could be the compound's potential modulation of adrenergic or imidazoline receptor signaling pathways. A logical first step in any in vivo study is to establish a safe and pharmacologically active dose range.
Pre-Dosing and Formulation Development
The success of any in vivo study is contingent upon a stable and administrable formulation. The dihydrochloride salt form of the title compound suggests good aqueous solubility, which is an excellent starting point for vehicle selection.
Vehicle Selection and Solubility Testing
A systematic approach to vehicle selection is critical to avoid confounding experimental results due to vehicle-induced toxicity or poor drug bioavailability.
Protocol: Vehicle Screening
Primary Screen: Assess the solubility of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride in sterile water for injection (WFI) and phosphate-buffered saline (PBS, pH 7.4).
Secondary Screen (if necessary): If solubility in aqueous buffers is insufficient for the desired stock concentration, test a panel of common biocompatible vehicles. A suggested panel is outlined in Table 1.
Procedure:
Prepare a supersaturated solution of the compound in each test vehicle.
Equilibrate at room temperature and 37°C for at least 2 hours, with intermittent vortexing.
Centrifuge the samples to pellet undissolved compound.
Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Stability Assessment: Once a lead vehicle is identified, assess the stability of the formulation at the intended storage and administration temperatures over a relevant timeframe (e.g., 24-48 hours).
Table 1: Recommended Vehicle Screening Panel
Vehicle
Composition
Common Administration Routes
Key Considerations
Saline (0.9% NaCl)
0.9% Sodium Chloride in Water for Injection
IV, IP, SC, PO
Isotonic; generally well-tolerated.
PBS (Phosphate-Buffered Saline)
pH 7.4 buffered saline
IV, IP, SC
Maintains physiological pH.
5% Dextrose in Water (D5W)
5% (w/v) Dextrose in Water for Injection
IV, IP, SC
Isotonic; provides a source of calories.
10% Tween® 80 in Saline
10% Polysorbate 80 in 0.9% Saline
IP, PO
Surfactant to aid solubility of hydrophobic compounds. May cause mast cell degranulation.
Potent solvent system for poorly soluble compounds. DMSO can have biological effects.
Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
The initial in vivo study should be a dose-range finding study to identify the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Experimental Design and Workflow
A common approach is a single-dose escalation study in a small cohort of mice.
Workflow for MTD Determination
Caption: Workflow for a single-dose escalation MTD study.
Protocol: Single-Dose MTD Study
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), male or female, 8-10 weeks of age.
Group Allocation: Assign 3 mice per dose group. Include a vehicle control group.
Dose Selection:
Start with a low dose (e.g., 1 mg/kg).
Use a dose escalation scheme, such as a modified Fibonacci sequence or a simple doubling (2x) of the previous dose.
Administration: Administer the compound via the intended route for future efficacy studies (e.g., intraperitoneal (IP) injection or oral gavage (PO)). The volume should be consistent across groups (e.g., 10 mL/kg).
Monitoring and Endpoints:
Clinical Observations: Record clinical signs of toxicity at least twice daily for the first 48 hours, then daily for up to 14 days. Signs include changes in posture, activity, breathing, and grooming.
Body Weight: Measure body weight daily. A weight loss of >20% is a common humane endpoint.
Terminal Analysis: At the end of the observation period, perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if signs of toxicity were observed.
Table 2: Example MTD Study Readout
Dose Group (mg/kg)
n
Mean Body Weight Change (Day 7)
Clinical Signs of Toxicity
Morbidity/Mortality
Conclusion
Vehicle
3
+2.5%
None observed
0/3
Well-tolerated
32
3
+1.8%
None observed
0/3
Well-tolerated
64
3
-5.2%
Mild, transient lethargy for 4 hours post-dose
0/3
Tolerated
128
3
-21.5%
Severe lethargy, hunched posture, piloerection
2/3 (euthanized)
Unacceptable Toxicity
Conclusion
MTD is determined to be 64 mg/kg
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once the MTD is established, a sub-MTD dose should be used to characterize the pharmacokinetic profile and confirm target engagement.
Pharmacokinetic Study Design
A satellite PK study provides critical information on drug exposure (Cmax, Tmax, AUC) and half-life (t1/2), which informs the dosing frequency for efficacy studies.
Protocol: Murine Pharmacokinetic Study
Animal Model: C57BL/6 mice (n=3-4 per time point).
Dosing: Administer a single dose of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride at a well-tolerated level (e.g., 30 mg/kg).
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Sample Processing: Process blood to plasma and store at -80°C.
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Pharmacodynamic (PD) / Target Engagement Study
A PD study confirms that the compound is interacting with its intended biological target in vivo.
Signaling Pathway Hypothesis and PD Marker Selection
Caption: Hypothesized signaling pathway for PD marker selection.
Protocol: Target Engagement Study
Dosing: Dose animals with the compound at the PK study dose (30 mg/kg) and a vehicle control.
Tissue Collection: At the Tmax determined from the PK study, euthanize the animals and collect the target tissue (e.g., brain, heart, or relevant tumor tissue).
Biomarker Analysis: Analyze the tissue for changes in a relevant downstream biomarker. Based on the hypothesized pathway, a decrease in phosphorylated CREB (p-CREB) could be a relevant PD marker, which can be measured by Western Blot or ELISA.
Phase 3: Efficacy Study Design
With MTD, PK, and PD data in hand, a well-designed efficacy study can be initiated.
Protocol: General Efficacy Study
Model Selection: Choose a murine model of disease that is relevant to the compound's hypothesized mechanism of action.
Group Size: Use power analysis to determine the appropriate number of animals per group to achieve statistical significance.
Dosing Regimen:
Dose Levels: Select 2-3 dose levels below the MTD (e.g., 10, 30, and 60 mg/kg).
Frequency: Dosing frequency (e.g., once daily (QD) or twice daily (BID)) should be based on the compound's half-life from the PK study.
Duration: The duration of the study will be model-dependent.
Secondary: Monitor body weight and clinical signs throughout the study.
Terminal: Collect tissues for biomarker analysis to confirm target engagement throughout the study.
References
Guidelines for Preclinical Safety Evaluation: U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
Principles of Dose Selection: Reigner, B. G., & Blesch, K. S. (2002). Dose-concentration-effect relationships in clinical development. Clinical Pharmacokinetics, 41(2), 61–78. [Link]
Vehicle Formulations for Preclinical Studies: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
Pharmacokinetics in Mice: The Jackson Laboratory. Mouse Pharmacokinetics. [Link]
Technical Notes & Optimization
Troubleshooting
Improving the aqueous solubility of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals experiencing formulation, stability, or solubility challenges with 3-(4,5-Dihy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals experiencing formulation, stability, or solubility challenges with 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (also known as 3-(2-imidazolin-2-yl)aniline dihydrochloride).
Because this compound features a unique dual-basic pharmacophore—an aniline group and an imidazoline ring—its physicochemical behavior in aqueous media is highly dynamic. This portal provides causality-driven troubleshooting, self-validating protocols, and structural insights to ensure the integrity of your in vitro and in vivo assays.
Part 1: Knowledge Base & Troubleshooting FAQs
Q1: My compound dissolves perfectly in water, but immediately precipitates when added to cell culture media or PBS. Why?
The Causality: This is a classic pH-dependent solubility failure. The molecule contains two ionizable nitrogen centers: the highly basic imidazoline ring (pKa ~10–11) and the weakly basic aniline group (pKa ~4.6)[1]. As a dihydrochloride salt, it dissolves in pure water by releasing two equivalents of HCl, creating a highly acidic environment (pH < 2.5) where both nitrogen centers are protonated (di-cationic).
When you introduce this solution into a buffered medium like PBS (pH 7.4), the environment forces the aniline group to deprotonate. The molecule transitions from a highly water-soluble di-cation to a mono-cation. This loss of charge drastically increases the molecule's lipophilicity (logD), overwhelming its intrinsic aqueous solubility limit and causing rapid precipitation.
Q2: When I dissolve the stock directly in water and apply it to my cells, I observe immediate cytotoxicity. Is the compound toxic?
The Causality: The observed cytotoxicity is likely an artifact of acid shock rather than target-mediated toxicity. Because it is a dihydrochloride salt, dissolving it at high concentrations (e.g., 10 mM) in unbuffered water generates a localized pH drop that easily overwhelms the buffering capacity of standard DMEM or RPMI media.
The Fix: You must pre-neutralize your stock solution or formulate it using a physiological buffer system, but this must be done in tandem with a solubility enhancer (like cyclodextrins) to prevent the precipitation described in Q1.
Q3: My aqueous stock solutions seem to lose pharmacological efficacy after being stored in the refrigerator for a week. What is happening?
The Causality: Imidazoline rings are susceptible to aqueous hydrolysis. Depending on the pH and temperature, the imidazoline ring undergoes a two-step degradation process: water or hydroxide ions attack the electron-deficient C2 carbon of the ring, leading to ring-opening (forming an amido-amine intermediate), which can eventually cleave entirely[2]. This hydrolysis alters the pharmacophore, destroying its binding affinity to α-adrenergic or imidazoline receptors.
The Fix: Never store aqueous working solutions of imidazolines for extended periods. Prepare fresh dilutions daily from a frozen, non-aqueous (e.g., 100% DMSO) stock.
Two-step aqueous hydrolysis pathway of the imidazoline ring leading to loss of compound efficacy.
Part 2: Quantitative Data & Formulation Matrix
To rationally design your formulation, you must account for the ionization states of the molecule. The table below summarizes the physicochemical parameters and recommended excipients based on the target assay.
Parameter / Condition
Value / Observation
Mechanistic Implication
pKa 1 (Aniline)
~4.6
Deprotonates at physiological pH, causing a sharp drop in solubility.
pKa 2 (Imidazoline)
~10.5
Remains protonated at physiological pH, maintaining partial polarity[1].
Solubility (pH < 3.0)
> 50 mg/mL
Di-cationic state; highly soluble but biologically incompatible.
Solubility (pH 7.4)
< 0.1 mg/mL
Mono-cationic state; requires excipients to remain in solution.
Recommended Excipient
10-20% HP-β-CD
Cyclodextrin cavity shields the uncharged aniline ring from water[3].
Alternative Excipient
5% PEG400 + 5% Tween 80
Micellar solubilization for in vivo dosing where cyclodextrins are unsuitable.
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. Do not skip the validation checkpoints, as micro-precipitation is often invisible to the naked eye but will ruin assay reproducibility.
Protocol A: Preparation of a 10 mM pH-Balanced Stock for In Vitro Assays
Mechanism: This protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic aniline moiety before the pH is raised, preventing precipitation.
Primary Solvation: Weigh exactly 2.32 mg of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (MW ~232.11 g/mol ). Dissolve completely in 100 µL of 100% molecular-biology grade DMSO to create a 100 mM master stock.
Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in double-distilled water (ddH2O).
Complexation: Slowly add 100 µL of the 100 mM DMSO stock dropwise into 800 µL of the 20% HP-β-CD solution while vortexing continuously.
Buffering: Add 100 µL of 10X PBS (pH 7.4) to the mixture. The final volume is 1 mL, yielding a 10 mM compound concentration in 10% DMSO, 16% HP-β-CD, and 1X PBS.
Validation Checkpoint (Critical): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader.
Pass: OD600 < 0.01 (True solution).
Fail: OD600 > 0.05 (Colloidal aggregation has occurred; discard and repeat, ensuring slower dropwise addition in Step 3).
Workflow demonstrating pH-dependent solubility and formulation strategies for dihydrochloride salts.
Protocol B: Co-Solvent Formulation for In Vivo Dosing (5 mg/mL)
Mechanism: Utilizes a step-down solvent gradient to trap the molecule in surfactant micelles before exposure to the bulk aqueous saline environment.
Solvation: Dissolve 5 mg of the compound in 50 µL of DMSO (5% of final volume).
Surfactant Coating: Add 50 µL of Tween 80 (5% of final volume). Vortex vigorously for 2 minutes until a homogenous, viscous liquid is formed. Causality: The Tween 80 coats the solvated molecules, forming pre-micellar structures.
Co-solvent Dilution: Add 400 µL of PEG400 (40% of final volume). Vortex for 1 minute.
Aqueous Quench: Slowly add 500 µL of sterile 0.9% NaCl (Saline) dropwise while sonicating the mixture in a water bath.
Validation Checkpoint: Pass the final 1 mL solution through a 0.22 µm PES syringe filter. If resistance is felt during filtration, or if the concentration of the filtrate (measured via UV-Vis at ~280 nm) drops by more than 5% compared to the pre-filtered solution, the compound has precipitated.
References
Adrenergic Drugs. University of Baghdad. Available at: [Link]
Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. ResearchGate. Available at: [Link]
Study on protolytic equilibria and the effects of pH, cyclodextrins and polysorbate 80 on solubility of raloxifene hydrochloride. ResearchGate. Available at:[Link]
Technical Support Center: Troubleshooting the Degradation of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride in DMSO
Welcome to the technical support center for handling 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in Dimethyl Sulfoxide (DMSO) solutions. We will address common stability issues, explore the underlying chemical principles causing degradation, and provide robust, field-tested protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "What" and "Why"
This section directly addresses the most common observations and questions from researchers working with this compound.
Q1: My clear, colorless stock solution of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride in DMSO has turned yellow or brown. What is happening?
This is a classic sign of oxidative degradation. The aniline functional group within the molecule is highly susceptible to oxidation. Atmospheric oxygen, trace metal impurities, or light exposure can catalyze a reaction that converts the aniline to colored quinone-imine type structures, which can further polymerize. This process is often irreversible and indicates a significant loss of the parent compound.
Q2: My HPLC/LC-MS analysis shows a decrease in the parent compound peak over time, accompanied by new, more polar peaks. What are the likely degradation pathways?
You are observing chemical decomposition. For this specific molecule, there are two primary, non-exclusive degradation pathways in a DMSO solution:
Hydrolysis: The 2-imidazoline ring is a cyclic amidine, which is susceptible to hydrolysis, especially under acidic conditions. The dihydrochloride salt makes the solution slightly acidic, which can catalyze the ring-opening of the imidazoline to form N-(2-aminoethyl)-3-aminobenzamide or related species. These hydrolysis products are typically more polar and will elute earlier in a reverse-phase HPLC system.
Oxidation: As mentioned in Q1, the aniline moiety can oxidize. The resulting degradation products can be complex and varied.
The presence of water is a critical factor for hydrolysis. Since DMSO is highly hygroscopic, it readily absorbs moisture from the atmosphere, making this a common problem even when using anhydrous DMSO if not handled properly.[1]
Diagram: Primary Degradation Pathways
Caption: Potential degradation routes for the target compound in solution.
Q3: I thought DMSO was a stable, aprotic solvent. Why is it causing problems?
While DMSO is an excellent solvent for many compounds, it is not completely inert and presents several challenges:
Hygroscopicity: DMSO's tendency to absorb water from the air is its most significant liability for water-sensitive compounds.[1] This absorbed water directly enables hydrolysis.
Impurities: Lower-grade DMSO can contain water, peroxides, or other reactive impurities that can initiate degradation.
Thermal Stability: DMSO can decompose at elevated temperatures, and this decomposition can be catalyzed by acids and bases.[2] While unlikely at room temperature, it's a factor to consider if solutions are ever heated to aid dissolution.
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can accelerate compound decomposition and increase the likelihood of precipitation.[1][3]
Q4: Could the dihydrochloride salt form of the compound contribute to its instability?
Yes. While the salt form is used to improve solubility, the hydrochloride component renders the solution mildly acidic. This acidity can act as a catalyst for the hydrolysis of the imidazoline ring, as discussed in Q2. It creates a microenvironment where water, even in small amounts, becomes more reactive towards the compound.
Section 2: Troubleshooting Workflow & Protocols
If you suspect degradation, a systematic approach is necessary to identify the cause and prevent future occurrences.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting compound degradation.
This protocol establishes a reliable baseline for your compound's purity and concentration.
Preparation: Allow the vial of solid 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride and a new, sealed bottle of high-purity, anhydrous DMSO (≥99.9%) to equilibrate to room temperature.
Dissolution: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas like argon or nitrogen), accurately weigh the compound and dissolve it in the anhydrous DMSO to your target concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
Immediate Analysis: As soon as the compound is fully dissolved, immediately take an aliquot for analysis. Use a validated HPLC or LC-MS method to determine the purity and record the peak area of the parent compound.[1]
Documentation: This "Time-Zero" data is your gold standard. Save the chromatogram and note the initial purity percentage. All future analyses of this stock will be compared against this baseline.
Protocol 2: Conducting a Formal Stability Study
This study will quantify the rate of degradation under your specific laboratory conditions.
Sample Preparation: Prepare a fresh stock solution in anhydrous DMSO as described in Protocol 1.
Aliquoting: Immediately dispense the solution into multiple small, single-use cryovials. This is crucial to avoid issues from repeated freeze-thaw cycles.[1]
Time-Zero Analysis: Analyze one aliquot immediately to establish the T=0 baseline, as per Protocol 1.
Storage: Store the remaining aliquots under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature), ensuring they are protected from light.[1]
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove one aliquot from each storage condition. Allow it to thaw completely and reach room temperature, then analyze it using the exact same HPLC/LC-MS method as the Time-Zero sample.
Data Analysis: Compare the purity and peak area of the parent compound at each time point to the Time-Zero data.
Sample Data Log for Stability Study
Time Point
Storage Temp.
Parent Peak Area
% Parent Remaining
Observations (e.g., color change)
Time 0
N/A
1,500,000
100%
Clear, colorless
72 hours
Room Temp
1,275,000
85%
Faint yellow
72 hours
4°C
1,450,000
96.7%
Clear, colorless
72 hours
-20°C
1,495,000
99.7%
Clear, colorless
72 hours
-80°C
1,500,000
100%
Clear, colorless
Section 3: Best Practices for Prevention
Proactive measures are the most effective way to ensure the stability of your compound.
Parameter
Recommendation
Rationale
Solvent Quality
Use high-purity (≥99.9%), anhydrous DMSO from a new or properly stored bottle.
Minimizes reactive impurities and water, a key reactant in hydrolysis.[1]
Preparation
Prepare solutions under an inert atmosphere (N₂ or Ar) if possible.
Reduces exposure to atmospheric oxygen and moisture.
Storage Temperature
-80°C is strongly recommended.
Significantly slows down chemical degradation kinetics.[1]
Aliquoting
Store solutions in single-use aliquots in tightly sealed cryovials.
Prevents degradation from multiple freeze-thaw cycles and repeated exposure to air/moisture.[1]
Light Protection
Use amber vials or wrap clear vials in foil.
Prevents photochemical degradation of the light-sensitive aniline moiety.[4]
Concentration
Avoid storing at super-saturated concentrations.
High concentrations can increase the rate of degradation and risk of precipitation upon freezing.[5][6]
Section 4: Advanced Analytical Methods
A well-designed analytical method is crucial for accurately monitoring stability.
Developing a Stability-Indicating HPLC/UPLC Method:
A "stability-indicating" method is one that can separate the parent compound from all potential degradation products, ensuring that the peak for the active compound is pure.
Column Choice: A C18 or Phenyl reverse-phase column is a good starting point for separating aniline-containing compounds.[7]
Mobile Phase: A gradient elution using acetonitrile or methanol with water containing a modifier is typical.
For MS compatibility, use 0.1% formic acid in both water and the organic phase.[8]
For UV detection only, a phosphate buffer can be used to control pH and improve peak shape.[7][8]
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 230 nm and 254 nm) and to check for peak purity. Mass spectrometry (MS) is invaluable for identifying the mass of any degradation products, which helps in elucidating the degradation pathway.[9][10]
By implementing these rigorous handling, storage, and analytical practices, researchers can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of their experimental results.
References
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
SIELC Technologies. (2018, May 16). 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. [Link]
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
Wikipedia contributors. (n.d.). Dimethyl sulfoxide. In Wikipedia. [Link]
DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. (n.d.). ResearchGate. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. [Link]
Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 10(4), 436-445. [Link]
Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]
Delepee, R., et al. (2004). Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1493-1500. [Link]
Technical Support Center: Optimizing the Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Welcome to the technical support center for the synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.
I. Synthesis Overview: The Pinner Reaction Approach
The most common and effective route for synthesizing 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is through a variation of the Pinner reaction, starting from 3-aminobenzonitrile and ethylenediamine. This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then reacted with an amine to form the desired imidazoline.[1][2][3]
Core Reaction Pathway
The synthesis can be broken down into two primary stages:
Formation of the Imidate Ester Hydrochloride (Pinner Salt): 3-Aminobenzonitrile is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms the corresponding imidate ester hydrochloride.
Cyclization with Ethylenediamine: The in-situ generated Pinner salt is then treated with ethylenediamine. The diamine displaces the alcohol from the imidate ester, and subsequent intramolecular cyclization yields the 2-substituted-2-imidazoline. The final product is then isolated as the dihydrochloride salt.
Below is a workflow diagram illustrating this process:
Reducing background noise in HPLC analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
A Guide to Reducing Background Noise and Ensuring Analytical Accuracy Welcome to the technical support resource for the HPLC analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. This guide is designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Reducing Background Noise and Ensuring Analytical Accuracy
Welcome to the technical support resource for the HPLC analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring the integrity and sensitivity of your analytical results. As Senior Application Scientists, we understand that a stable baseline is fundamental to reliable quantification. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Mobile Phase and System Preparation
Question 1: I'm observing a high or noisy baseline, especially during a gradient run. What are the most likely causes related to my mobile phase?
High baseline noise is frequently traced back to the mobile phase.[1][2] Contaminants, even at trace levels, can accumulate on the column during the initial, weaker mobile phase conditions of a gradient. As the solvent strength increases, these contaminants are eluted, causing a rising or noisy baseline and potentially "ghost peaks".[2]
Core Actionable Steps:
Solvent and Additive Purity: Always use HPLC-grade solvents and high-purity additives. Water is a common source of contamination, so ensure it is freshly prepared from a well-maintained purification system.[1]
Mobile Phase Preparation: Prepare mobile phases fresh daily, especially if using buffers like phosphate or additives like trifluoroacetic acid (TFA), which can degrade over time.[3]
Degassing: Inadequate degassing of the mobile phase is a primary cause of baseline noise and pressure fluctuations.[1][2] Dissolved gases can form bubbles in the pump or detector flow cell, leading to a noisy or pulsating baseline.[1][4][5] An inline degasser is highly recommended. If unavailable, helium sparging is a superior alternative to sonication, which is often inefficient.[2]
Question 2: My baseline is drifting, particularly when using a phosphoric acid-based mobile phase. What's happening and how can I fix it?
Baseline drift can occur for several reasons, and the use of certain mobile phase additives can be a contributing factor. While phosphoric acid is UV-transparent down to low wavelengths (around 200 nm), improper preparation or system equilibration can lead to issues.[6]
Causality and Solutions:
Inadequate Equilibration: The column requires sufficient time to equilibrate with the new mobile phase. A drifting baseline can be a sign that the column is still adjusting to the pH and ionic strength of the phosphoric acid mobile phase.
Buffer Mismatch in Gradient Elution: If you are running a gradient and the phosphoric acid is only in the aqueous mobile phase (A), the change in its concentration as the organic mobile phase (B) increases can cause a baseline shift. To mitigate this, consider adding an equivalent concentration of phosphoric acid to your organic mobile phase as well.
Contamination in the Acid: Even HPLC-grade acids can contain trace impurities that may accumulate on the column and elute during a gradient, causing baseline drift or ghost peaks. If you suspect this, try a different batch or supplier of phosphoric acid.
Column and Analyte-Specific Issues
Question 3: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a polar, basic compound. Are there special considerations for column selection and care to avoid noise and peak tailing?
Yes, the analysis of polar basic compounds requires careful column selection to avoid poor retention and peak tailing, which can contribute to a poor signal-to-noise ratio. The basic nature of your analyte means it can interact strongly with acidic silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing.
Recommended Column Strategies:
Column Type
Rationale
Key Considerations
Polar-Endcapped C18
These columns have a modified surface that "shields" the residual silanol groups, reducing secondary interactions with basic analytes and improving peak shape.
A good first choice for many polar basic compounds.
Polar-Embedded Phases
These stationary phases incorporate a polar group (e.g., amide, carbamate) within the alkyl chain, which helps to retain polar compounds and also shields silanol groups.
Offers alternative selectivity compared to standard C18 columns.
HILIC columns are specifically designed for the retention of very polar compounds that show little or no retention on reversed-phase columns.[7]
Requires careful method development, especially concerning mobile phase preparation and column equilibration.[7]
Expert Tip: If you are using a standard C18 column and observing peak tailing, you can try to improve the peak shape by adjusting the mobile phase pH to be at least 2 pH units below the pKa of your analyte. This ensures the analyte is in its fully protonated form. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, though TEA itself can be a source of baseline noise at low UV wavelengths.[8]
Question 4: I'm seeing "ghost peaks" in my blank injections. What are they and how do I get rid of them?
Ghost peaks are peaks that appear in your chromatogram even when you inject a blank solvent. They are a common source of confusion and can interfere with the quantification of your analyte.
Troubleshooting Ghost Peaks:
Caption: A step-by-step workflow for troubleshooting baseline noise in HPLC.
By following this structured approach, you can methodically isolate the source of the background noise and take targeted actions to resolve it, leading to more reliable and accurate analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline.
References
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Services. [Link]
Ghost Peaks: How to Spot and Remove Them in HPLC. (2015, October 8). Phenomenex. [Link]
Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). Royal Society of Chemistry. [Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025, February 5). National Center for Biotechnology Information. [Link]
Baseline noise problems-Sensitivity. (2013, April 24). Chromatography Forum. [Link]
Preventing oxidation of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride during long-term storage
Technical Support Center: Troubleshooting & Preventing Oxidation of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride Introduction & Mechanistic Causality Welcome to the Application Scientist Support Center. I freq...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Preventing Oxidation of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
Introduction & Mechanistic Causality
Welcome to the Application Scientist Support Center. I frequently encounter researchers struggling with the degradation of aniline derivatives. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a highly valuable intermediate and pharmacological tool, but it is notoriously sensitive to improper storage.
The Causality of Degradation:
Why does this compound oxidize despite being supplied as a dihydrochloride salt?
In theory, the salt form protonates both the primary aniline nitrogen and the imidazoline ring. This protonation significantly reduces the electron density on the aromatic ring, stabilizing the molecule against electrophilic attack and auto-oxidation. However, the exact mechanism of failure lies in the compound's inherent hygroscopicity.
When exposed to ambient humidity, the salt absorbs moisture, creating a microscopic aqueous layer on the crystal surface. This localized solvation facilitates a partial deprotonation equilibrium, exposing the free base of the aniline. The free base is highly susceptible to atmospheric auto-oxidation, where oxygen acts as a diradical to abstract an electron, forming a highly reactive aniline radical cation. These radicals rapidly undergo coupling reactions to form highly conjugated, colored polymeric1[1]. This free-radical chain mechanism is further 2[2].
Mechanistic pathway of moisture-induced auto-oxidation in aniline dihydrochloride salts.
Troubleshooting & FAQs
Q1: My powder has changed from off-white to a pale pink or brown color. Is it still usable?A1: Discoloration is the macroscopic symptom of conjugated oxidation products (e.g., polyanilines or quinone imines). Because these impurities have extremely high molar extinction coefficients, a visually striking color change might only represent <1% molar degradation. However, these impurities can act as radical scavengers, severely interfering with downstream redox-sensitive assays or synthetic steps. You must quantify the degradation via HPLC. If purity drops below your validated threshold (typically 98%), the batch must be repurposed or discarded.
Q2: Why do we mandate Argon over Nitrogen for backfilling storage vials?A2: This is a physical chemistry safeguard. Argon is a noble gas that is approximately 38% denser than ambient air. When you purge a vial, Argon sinks and effectively blankets the solid powder at the bottom, displacing oxygen upward and out of the vial. Nitrogen is slightly lighter than air; during the capping process, ambient air currents can easily mix with the Nitrogen, leaving a higher residual oxygen concentration in the headspace.
Q3: How do I implement a "self-validating" storage system?A3: A self-validating protocol ensures that any environmental breach is visually flagged before the reagent is consumed. Store your Argon-purged, PTFE-capped amber vials inside a secondary vacuum-sealed bag or a desiccator containing indicating Drierite (which shifts from blue to pink upon moisture exposure). If the desiccant turns pink, the system has failed, warning you that the compound's integrity is compromised before you ruin an experiment.
Quantitative Data Presentation
To illustrate the critical nature of these parameters, the following table summarizes the expected purity retention of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride under various storage conditions over a 12-month period. This data aligns with3[3].
To prevent degradation, the handling of the bulk powder must be strictly minimized. Repeated freeze-thaw cycles and repeated opening of the primary container will introduce condensation (moisture) and fresh oxygen. Long-term stability of aromatic amines is heavily dependent on 3[3].
Step-by-Step Methodology:
Equilibration: Before opening a newly received bulk bottle from cold storage, allow it to equilibrate to room temperature in a desiccator for at least 2 hours. This prevents ambient moisture from condensing on the cold powder.
Inert Handling: Transfer the bulk bottle to a glove box purged with Argon, or use a continuous Argon flow line (Schlenk line principles) over the analytical balance.
Aliquoting: Weigh the compound into single-use, pre-dried amber glass vials. (Causality note: Single-use aliquots eliminate the need to repeatedly expose the main batch to oxygen and moisture).
Purging & Sealing: Gently blow a stream of Argon into each vial for 5-10 seconds to displace air. Immediately cap the vial using a PTFE-lined screw cap. Avoid standard rubber septa, which are permeable to oxygen over long periods.
Secondary Containment: Wrap the cap junction with Parafilm. Place the vials into a secondary container (e.g., a Mylar bag or a sealed plastic jar) along with a packet of indicating desiccant.
Long-Term Storage: Store the secondary container at -20°C or -80°C.
Step-by-step workflow for the optimal aliquoting and self-validating storage of sensitive amines.
References
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine
Source: MDPI
URL
Title: Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels
Source: ACS Publications
URL
Optimizing cell viability assays using 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Technical Support Center: Optimizing Cell Viability Assays A Guide for Validating Novel Reagents such as 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride Introduction: As researchers continually push the boundarie...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Cell Viability Assays
A Guide for Validating Novel Reagents such as 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Introduction: As researchers continually push the boundaries of drug discovery and cell biology, the need to evaluate novel chemical entities is paramount. This guide addresses the critical steps and potential pitfalls of optimizing cell viability assays, with a special focus on validating uncharacterized or novel compounds. While standard reagents like MTT, MTS, and resazurin are well-documented, this guide uses the compound 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride as a case study for establishing a robust assay with any new chemical entity.
Initial literature searches indicate that 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride and its derivatives are explored for cytotoxic and antimicrobial properties, but it is not a standard reagent for measuring cell viability.[1][2][3] Therefore, the following sections are designed to provide a universal framework for researchers who are either investigating the cytotoxic effects of this compound or validating it as a new viability indicator.
Part 1: Frequently Asked Questions (FAQs) for Assay Development
This section addresses foundational questions for designing and validating a cell viability assay with a novel compound.
Q1: What is the first step when working with a novel reagent like 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride?
A1: The first step is to establish the compound's fundamental properties and potential mechanism of action as a viability indicator. Most viability assays rely on enzymatic conversion by metabolically active cells.[4][5] For a novel reagent, you must determine:
Hypothesized Mechanism: Does it change color or fluorescence in response to cellular redox potential (like tetrazolium salts or resazurin)?[5][6] Or does it measure something else, like ATP levels or protease activity?[6]
Intrinsic Properties: Is the compound itself colored or fluorescent?[7] This is critical as it can interfere with signal detection and requires specific controls. Does it precipitate in culture media?[7]
Toxicity Profile: At what concentration does the reagent itself become toxic to the cells, independent of the experimental treatment? An initial dose-response curve of the reagent on untreated cells is essential.
Q2: How do I determine the optimal concentration of the new assay reagent?
A2: The optimal reagent concentration should produce a robust signal with minimal background and no inherent cytotoxicity.
Perform a Reagent Titration: Seed a 96-well plate with a consistent number of viable cells per well. Add the new reagent in a serial dilution (e.g., from 1 µM to 1 mM).
Assess Signal-to-Background: Incubate for a set period (e.g., 2-4 hours) and measure the signal (absorbance or fluorescence). Compare this to wells with media and reagent only (no cells). The optimal concentration will be on the plateau of the dose-response curve where the signal is maximal before showing any decline due to toxicity.[8][9]
Evaluate with a Known Toxin: Use a known cytotoxic agent (like doxorubicin or staurosporine) alongside your reagent titration to ensure the selected concentration can detect a decrease in viability.
Q3: What are the non-negotiable controls for every cell viability plate?
A3: Every plate must include a set of controls to validate the results of that specific experiment.
Untreated Control (100% Viability): Cells treated with vehicle (e.g., DMSO, PBS) only. This represents the baseline for maximum viability.[10]
Maximum Kill Control (0% Viability): Cells treated with a potent toxin or lysed completely (e.g., with Triton X-100) to establish the minimum signal.
Reagent/Media Blank (Background): Wells containing only culture medium and the assay reagent. This value is subtracted from all other readings to correct for background absorbance or fluorescence.[7]
Compound Control (Interference Check): If you are testing the cytotoxicity of a separate compound, you need wells with that compound in media without cells to check for direct interaction with your viability reagent or intrinsic color/fluorescence.[7]
Q4: How long should I incubate my cells with the new reagent?
A4: The incubation time is a critical parameter that must be optimized.[11] A short incubation may result in a low signal, while a long incubation could lead to reagent toxicity or signal saturation.[6]
Perform a Time-Course Experiment: Using the optimal reagent concentration and cell density, measure the signal at various time points (e.g., 30 minutes, 1, 2, 4, and 6 hours).
Identify the Linear Range: Plot signal versus time. The ideal incubation time falls within the linear range of this curve, providing the best dynamic range for detecting both increases (proliferation) and decreases (cytotoxicity) in cell viability.[9]
Part 2: Troubleshooting Guide for Novel Reagent Assays
This guide is designed in a question-and-answer format to directly address common issues.
Issue 1: High background signal in my "media-only" wells.
Potential Cause: The reagent may be unstable and degrading spontaneously in the culture medium, or the medium itself (e.g., phenol red, serum components) is reacting with the reagent.[7]
Troubleshooting Steps:
Test in Simpler Media: Incubate the reagent in PBS or phenol red-free medium to see if the background signal decreases.[7]
Check for Contamination: Microbial contamination can metabolize the reagent, leading to a false positive signal. Visually inspect plates and cultures.[7]
Reduce Incubation Time: A shorter incubation period may minimize spontaneous reagent breakdown.[6]
Issue 2: My results show high variability between replicate wells.
Potential Cause: This is often due to technical inconsistencies rather than biology.
Troubleshooting Steps:
Pipetting Technique: Ensure pipettes are calibrated and that you are mixing cell suspensions and reagents thoroughly before and during plating to avoid clumps and ensure even distribution.[12]
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure a homogenous single-cell suspension before plating.[10]
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, altering concentrations. Avoid using the outermost wells for critical experiments or ensure proper plate sealing and humidification.
Compound Precipitation: If the compound being tested is precipitating, it will lead to inconsistent dosing.[7] Check solubility and adjust solvent concentrations if necessary.
Issue 3: The assay reagent appears to be killing my cells, even in the "untreated" controls.
Potential Cause: The concentration of the reagent itself is cytotoxic.
Troubleshooting Steps:
Re-optimize Reagent Concentration: Perform a new titration of the reagent, using a lower concentration range.
Reduce Incubation Time: A shorter exposure to the reagent may be sufficient to generate a signal without inducing toxicity.[6]
Cross-Validate with Another Assay: Use an orthogonal method (e.g., an ATP-based assay like CellTiter-Glo if you are developing a metabolic assay) to confirm that the cell death is an artifact of your new reagent.[5]
Issue 4: The assay does not detect cell death caused by a known cytotoxic drug.
Potential Cause: The assay's mechanism may not be sensitive to the specific cell death pathway induced by the drug, or the assay conditions are suboptimal.
Troubleshooting Steps:
Check the Mechanism: Your reagent may measure mitochondrial activity. If the drug induces apoptosis via a non-mitochondrial pathway, the signal change might be minimal in the early stages.
Optimize Cell Density: If cell numbers are too high, a small percentage of cell death may not be detectable against the large signal from the remaining viable cells.[11]
Extend Drug Incubation Time: Ensure you are treating the cells with the cytotoxic drug long enough for cell death to occur before adding your viability reagent.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Validating a Novel Colorimetric Viability Reagent
This protocol provides a step-by-step workflow for characterizing a new reagent.
1. Cell Seeding:
Harvest cells from a healthy, sub-confluent culture.
Perform a cell count and viability check (e.g., using Trypan Blue).
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL) in a 96-well flat-bottom plate.[11]
Incubate for 24 hours to allow for cell attachment and recovery.
2. Reagent Preparation & Titration:
Prepare a 10X stock solution of your novel reagent in an appropriate solvent (e.g., sterile water or PBS).
Perform a serial dilution of the 10X stock to create a range of working concentrations.
Gently add 10 µL of each 10X reagent concentration to the appropriate wells.
3. Incubation and Measurement:
Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C.[6]
After incubation, gently shake the plate for 1 minute to ensure uniform color distribution.[4]
Measure the absorbance at the optimal wavelength using a microplate reader.[4]
4. Data Analysis:
Subtract the average absorbance of the "media-only" blank from all other readings.
Plot the background-corrected absorbance vs. reagent concentration to determine the optimal concentration.
Data Summary Table
The following table structure should be used to organize validation data.
Parameter
Condition 1
Condition 2
Condition 3
Interpretation
Cell Density (cells/well)
2,500
5,000
10,000
Determine linear range of signal vs. cell number.
Reagent Conc. (µM)
10
50
100
Identify optimal concentration with high signal and low toxicity.
Incubation Time (hours)
1
2
4
Find the point of maximum linear signal response.
Z-Factor'
0.3
0.6
0.8
Assess assay quality; a Z-factor > 0.5 is considered excellent.[8]
Part 4: Visualization of Workflows
Diagram 1: Assay Validation Workflow
This diagram illustrates the logical flow for validating a new cell viability reagent.
Caption: Decision tree for troubleshooting common cell viability assay issues.
References
Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride hydrate. PubChem, National Center for Biotechnology Information. [Link]
Riss, T. L., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]
Krajnović, T., et al. (2020). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c]t[6][13][14]riazol-3(5H)-Imine Derivatives. Molecules. [Link]
Krajnović, T., et al. (2020). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c]t[6][13][14]riazol-3(5H)-Imine Derivatives. MDPI. [Link]
El-Sayed, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. [Link]
Al-Ghamdi, H. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ResearchGate. [Link]
Pinto, M., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]
Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
Technical Support Center: Troubleshooting Receptor Binding Assays for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected low affinities or irreproducible data when working with highly polar, basic ligands like 3-(4,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected low affinities or irreproducible data when working with highly polar, basic ligands like 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (a prototypical imidazoline ligand and known precursor/impurity of Imidocarb).
This guide is designed to move beyond basic protocol steps and explain the causality behind experimental failures. By understanding the physicochemical behavior of this specific compound within a G-protein coupled receptor (GPCR) microenvironment, you can build a self-validating assay system that guarantees reliable data.
Part 1: Quantitative Data & Assay Optimization Parameters
To successfully evaluate this compound against I1/I2 imidazoline receptors or α2-adrenergic receptors [1], you must first understand how its chemical structure interacts with your assay buffer. The dihydrochloride salt form introduces severe pH vulnerabilities that dictate receptor binding affinity.
Highly acidic in solution. Will overwhelm weak buffers (<50 mM), drastically dropping assay pH.
Imidazoline pKa
~9.5 – 10.5
Remains protonated (cationic) at pH 7.4. This positive charge is strictly required to form a salt bridge with the conserved Asp3.32 residue in the GPCR binding pocket.
Aniline pKa
~4.6
Neutral at pH 7.4. If assay pH drops < 5.0, the aniline nitrogen protonates, causing severe steric and electrostatic repulsion in the receptor pocket.
Hygroscopicity
Extremely High
Prone to absorbing atmospheric moisture. Weighing errors lead to artificially low stock concentrations.
Table 2: Optimized Buffer Conditions for Imidazoline/α2-AR Assays
Component
Optimal Concentration
Mechanistic Purpose in Assay
Tris-HCl (pH 7.4)
50 mM
Provides robust buffering capacity to neutralize the acidic 2HCl ligand salt.
MgCl₂
5 – 10 mM
Essential divalent cation; allosterically stabilizes the high-affinity active state of the GPCR [2].
NaCl
0 mM (Strictly Omit)
The "Sodium Shift": Na⁺ stabilizes the inactive GPCR conformation, severely reducing agonist affinity.
EDTA
1 mM (Optional)
Chelates trace heavy metals to prevent ligand oxidation during prolonged incubations.
Part 2: Troubleshooting Guide & FAQs
Q1: My IC₅₀ / Kᵢ values are highly variable, or I am seeing a complete loss of specific binding. What is the most common cause?A: The most common failure point is an unnoticed pH shift caused by the dihydrochloride salt.
Causality: When you add high concentrations of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline 2HCl to a weakly buffered assay (e.g., 10 mM HEPES), the pH can plummet below 5.0. At this pH, the aniline group (pKa ~4.6) becomes protonated. The receptor binding pocket for imidazoline/α2 ligands requires the ligand to have a single positive charge on the imidazoline ring to interact with Aspartate 3.32. A second positive charge on the aniline ring creates massive electrostatic repulsion, abolishing binding.
Solution: Always use 50 mM Tris-HCl and physically verify the pH of your highest concentration working dilution (e.g., 100 µM) before adding it to the assay plate.
Q2: I have verified my pH is exactly 7.4, but the binding affinity is still 10-100x lower than expected. What is wrong with my buffer?A: You are likely experiencing the "Sodium Shift" or lacking necessary divalent cations.
Causality: GPCRs, particularly α2-adrenergic receptors, possess an allosteric sodium-binding pocket. High concentrations of Na⁺ (often inadvertently introduced via PBS buffers) lock the receptor into an inactive state, which has a very low affinity for agonists. Conversely, divalent cations like Mg²⁺ are required to stabilize the ternary complex (Ligand-Receptor-G protein) [1].
Solution: Never use PBS for these binding assays. Switch to a Na⁺-free buffer supplemented with 10 mM MgCl₂.
Q3: My saturation binding curve is completely linear. How do I resolve this massive non-specific binding (NSB)?A: Imidazolines are highly basic and can adhere non-specifically to negatively charged surfaces, including assay plastics, glass fiber filters, and membrane lipids.
Causality: The cationic nature of the imidazoline ring at pH 7.4 makes it "sticky." If your filters are untreated, the ligand will bind to the filter matrix rather than the receptor, masking your specific signal[3].
Solution: Pre-soak your GF/C or GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for at least 1 hour prior to filtration. PEI coats the filters with positive charges, repelling the cationic ligand and dropping NSB to near-zero.
Q4: The compound precipitates or loses activity after a freeze-thaw cycle. How should I store the stock?A: The dihydrochloride salt is highly hygroscopic and prone to hydrolysis in aqueous solutions over time.
Solution: Never store aqueous stock solutions. Dissolve the powdered compound in 100% anhydrous DMSO to create a 10 mM or 100 mM stock. Aliquot into single-use tubes and store at -80°C. Limit final DMSO concentration in the assay to ≤1% to prevent membrane toxicity.
Part 3: Standardized Experimental Protocol
To ensure a self-validating system, follow this step-by-step methodology for a Competitive Radioligand Binding Assay.
Step 1: Reagent & Ligand Preparation
Dissolve 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline 2HCl in 100% anhydrous DMSO to yield a 10 mM stock.
Prepare Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C.
Perform serial dilutions of the test compound in Assay Buffer (range: 10⁻¹⁰ M to 10⁻⁴ M).
Self-Validation QC: Spot-check the pH of the 10⁻⁴ M dilution using micro-pH paper to confirm it remains at 7.4.
Step 2: Radioligand & Membrane Setup
Thaw receptor-expressing membranes (e.g., CHO-K1 cells expressing α2A-AR or rat brain homogenates for I1/I2 receptors) on ice.
Resuspend membranes in cold Assay Buffer to a final concentration of 10-20 µg protein/well.
Prepare the radioligand (e.g., [³H]-RX821002 for α2-AR or [³H]-Idazoxan for I2-IR) at a concentration equal to its predetermined K_d value [3].
Step 3: Incubation
In a 96-well deep-well plate, add in order:
50 µL of Test Compound (or buffer for Total Binding, or 10 µM cold Phentolamine for NSB).
50 µL of Radioligand.
100 µL of Membrane Suspension.
Seal the plate and incubate at 25°C for 60 minutes with gentle agitation.
Step 4: Termination & Detection
Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% PEI.
Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Note: Cold buffer slows ligand dissociation during the wash step.
Dry the filters, extract into scintillation cocktail, and quantify bound radioactivity via Liquid Scintillation Counting (LSC).
Part 4: Mechanistic & Workflow Visualizations
The following diagrams map the critical logic pathways and workflow steps required to successfully execute this assay.
Caption: Optimized workflow for imidazoline receptor binding assays.
Caption: Mechanistic logic of pH and ion-dependent GPCR binding affinity.
References
IUPHAR/BPS Guide to PHARMACOLOGY: α2B-adrenoceptor. Guide to Pharmacology.[Link]
Stimulation of Imidazoline Receptors Inhibits Proliferation of Human Coronary Artery Vascular Smooth Muscle Cells. Hypertension (AHA Journals).[Link]
Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons. Journal of Neuroscience.[Link]
Reference Data & Comparative Studies
Validation
A Comparative Analysis of Receptor Binding Affinities: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride versus Clonidine
A guide for researchers and drug development professionals on the binding characteristics of two key imidazoline compounds. This guide provides a detailed comparison of the receptor binding affinities of 3-(4,5-Dihydro-1...
Author: BenchChem Technical Support Team. Date: March 2026
A guide for researchers and drug development professionals on the binding characteristics of two key imidazoline compounds.
This guide provides a detailed comparison of the receptor binding affinities of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride and the well-characterized drug, clonidine. While a direct, quantitative comparison is currently limited by the lack of publicly available binding data for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, this document offers a comprehensive analysis based on existing literature for clonidine and structurally related compounds. We will delve into the established binding profile of clonidine, infer the likely characteristics of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride based on structure-activity relationships (SAR), provide a detailed experimental protocol for determining its binding affinity, and visualize the relevant signaling pathways.
Clonidine: A Well-Established Ligand with Dual Receptor Affinity
Clonidine is a cornerstone in the study of α2-adrenergic and imidazoline receptors. Its therapeutic effects, primarily as an antihypertensive agent, are attributed to its interaction with these two receptor families. Clonidine acts as a partial agonist at α2-adrenergic receptors and also binds with high affinity to I1 imidazoline receptors.[1][2] This dual activity has been a subject of extensive research, with evidence suggesting that its hypotensive effects may be mediated, at least in part, by its action on I1 imidazoline receptors in the brainstem.[3]
The binding affinities of clonidine for various receptor subtypes have been well-documented and are crucial for understanding its pharmacological profile. A lower inhibitory constant (Ki) or dissociation constant (KD) signifies a higher binding affinity.
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride: An Inferential Profile Based on Structural Analogy
Currently, there is a notable absence of publicly available, quantitative binding data for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. However, by examining its chemical structure and drawing parallels with known structure-activity relationships of related 2-(phenylamino)imidazoline compounds, we can infer its likely binding characteristics.
The core 2-(phenylamino)imidazoline scaffold is a well-established pharmacophore for both α2-adrenergic and imidazoline receptors. The key structural distinction between clonidine and 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline lies in the substitution pattern on the phenyl ring. Clonidine's 2,6-dichloro substitutions are recognized as critical for its high affinity for α2-adrenergic receptors.[6] In contrast, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline possesses an amino group at the 3-position.
Based on these structural differences, it is reasonable to hypothesize the following:
α2-Adrenergic Receptor Affinity: The absence of the ortho-dichloro substitutions suggests that 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride likely exhibits a lower affinity for α2-adrenergic receptors compared to clonidine.
Imidazoline Receptor Affinity: The presence of the 2-(phenylamino)imidazoline core strongly suggests that the compound will bind to imidazoline receptors. The position of the amino group on the phenyl ring may influence its selectivity for I1 versus I2 imidazoline receptor subtypes. Some studies on related compounds indicate that meta-substitution can be favorable for I1 receptor binding.[7]
To move beyond inference and establish a definitive binding profile for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, empirical determination of its binding affinities is essential.
The gold standard for determining the binding affinity of an unlabeled compound is the radioligand competition binding assay. This method allows for the calculation of the inhibitory constant (Ki), a measure of the compound's affinity for a specific receptor.
Objective
To determine the Ki of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride for α2-adrenergic and imidazoline (I1 and I2) receptors.
Materials
Test Compound: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Reference Compound: Clonidine
Radioligands:
For α2-adrenergic receptors: [³H]Clonidine or [³H]Rauwolscine
For I1 imidazoline receptors: [¹²⁵I]p-Iodoclonidine (with norepinephrine to mask α2-adrenergic sites)
For I2 imidazoline receptors: [³H]Idazoxan
Receptor Source:
Membranes from cells stably expressing human α2-adrenergic receptor subtypes (α2A, α2B, α2C).
Tissue homogenates rich in the target receptors (e.g., human platelets for I1, rabbit kidney for I2).
Homogenization: Tissues or cell pellets are homogenized in an ice-cold lysis buffer containing protease inhibitors.
Centrifugation: The homogenate is subjected to a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation to pellet the membranes.
Washing and Storage: The membrane pellet is washed, resuspended in a suitable buffer, and the protein concentration is determined. Aliquots are stored at -80°C.
Part 2: Competition Binding Assay
Assay Setup: The assay is performed in a 96-well plate with conditions for total binding, non-specific binding, and competition with a range of concentrations of the test compound.
Incubation: The plate is incubated to allow the binding to reach equilibrium.
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
Washing: Filters are washed with ice-cold buffer to remove unbound radioactivity.
Quantification: The radioactivity on the filters is measured using a scintillation counter.
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Mechanisms: Signaling Pathways
The binding of these ligands to their receptors initiates specific intracellular signaling cascades.
Caption: Experimental workflow for a radioligand competition binding assay.
Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
The signaling pathway for I1 imidazoline receptors is less well-defined but is thought to involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC).
Caption: Putative signaling pathway for the I1 imidazoline receptor.
Validation of HPLC-UV Methods for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride: A Comparative Guide
Introduction: Mechanistic Context and Analytical Challenges As a highly polar, basic compound, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS: 94086-79-0 for the free base) presents unique chromatographic c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Mechanistic Context and Analytical Challenges
As a highly polar, basic compound, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS: 94086-79-0 for the free base) presents unique chromatographic challenges. It serves as a vital intermediate in drug discovery—notably as a structural fragment in WDR5-WIN-site inhibitors [1]—and acts as a critical hapten mimic for the veterinary antiparasitic drug imidocarb in biosensor development [2].
The molecule contains two highly basic moieties: an aniline group and a dihydroimidazole ring. When analyzing such compounds via standard reversed-phase (RP) HPLC, analysts frequently encounter poor retention, severe peak tailing, and irreproducibility.
Causality of Tailing: This phenomenon is caused by secondary cation-exchange interactions. The basic nitrogens of the analyte remain protonated under standard conditions, allowing them to interact strongly with un-endcapped, residual silanol groups (Si-O⁻) on the silica support. To achieve accurate quantification, the analytical method must either suppress these silanols or intentionally utilize them.
Causality-Driven Experimental Design
To overcome these limitations and achieve a validated quantification method, we compare two distinct chromatographic strategies:
Method A (Standard C18 with Acidic Modifier): Uses a heavily end-capped C18 column. The addition of phosphoric acid (H₃PO₄) to the mobile phase serves a dual purpose. Causality: It fully protonates the basic amines (ensuring a consistent ionization state) and drops the mobile phase pH below the pKa of the silanols (~3.5), suppressing their ionization and mitigating peak tailing [3].
Method B (Mixed-Mode RP/Cation-Exchange): Uses a specialized mixed-mode column. This method intentionally harnesses the basicity of the analyte. The column features both hydrophobic alkyl chains and embedded negatively charged acidic groups. Causality: This dual-mechanism provides strong retention and sharp, symmetrical peaks without requiring extreme pH conditions or ion-pairing reagents.
Fig 2: Chromatographic retention mechanisms: standard C18 vs mixed-mode.
Self-Validating Experimental Protocols
A robust method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and bracketing to ensure continuous data integrity throughout the run.
Internal Standard (ISTD): 2-Phenylimidazole (10 µg/mL). Causality: The structural similarity of the ISTD corrects for minor fluctuations in injection volume, matrix effects, and detector response over long sequences.
Diluent: Mobile phase (to prevent solvent-mismatch peak distortion).
Step-by-Step Validation Workflow
Step 1: System Suitability Testing (SST)
Before initiating the sequence, inject the 50 µg/mL standard five times.
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 2000.
Causality: Confirms column equilibration and ensures the system is capable of precise quantification before consuming precious samples.
Step 2: Linearity and Range
Prepare a calibration curve at 1, 5, 10, 25, 50, and 100 µg/mL, each spiked with the ISTD.
Step 3: Accuracy and Precision (Recovery)
Spike known concentrations (10, 50, 80 µg/mL) into a blank matrix (e.g., synthetic reaction matrix or buffer). Extract and analyze in triplicate.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Step 4: Sequence Bracketing
During routine analysis, re-inject the 25 µg/mL calibration standard every 10 samples and at the end of the run.
Causality: Detects baseline drift or shifts in UV lamp intensity over time, validating the integrity of the entire sequence.
Fig 1: Self-validating HPLC-UV workflow for basic amine quantification.
Comparative Performance Data
The tables below summarize the quantitative data comparing the standard C18 approach versus the mixed-mode approach. UV detection was performed at 214 nm and 254 nm to capture the absorbance of the aniline and dihydroimidazole chromophores [1].
Table 1: Chromatographic Parameters Comparison
Parameter
Method A: Standard C18 (End-capped)
Method B: Mixed-Mode (RP/Cation-Exchange)
Column
C18, 150 x 4.6 mm, 5 µm
Mixed-Mode, 150 x 4.6 mm, 5 µm
Mobile Phase
80:20 Water:MeCN (0.1% TFA)
60:40 Water:MeCN (0.1% H₃PO₄)
Flow Rate
1.0 mL/min
1.0 mL/min
Retention Time (tR)
1.8 min (Poor retention)
5.4 min (Optimal retention)
Tailing Factor (Tf)
2.1 (Significant tailing)
1.1 (Highly symmetrical)
Theoretical Plates (N)
1,500
8,500
Table 2: Validation Metrics (Method B - Mixed-Mode)
Validation Parameter
Result
Acceptance Criteria
Linearity Range
1.0 - 100.0 µg/mL
-
Correlation Coefficient (R²)
0.9998
≥ 0.999
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
S/N ≥ 3 / S/N ≥ 10
Precision (%RSD, n=6)
0.8%
≤ 2.0%
Accuracy (Mean Recovery)
99.4% ± 0.6%
98.0% - 102.0%
Conclusion
While a heavily end-capped C18 column can be forced to retain 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride using strong ion-pairing agents or acidic modifiers, the mixed-mode RP/cation-exchange column offers vastly superior chromatographic performance. By leveraging the analyte's basicity rather than fighting it, Method B delivers higher theoretical plate counts, excellent peak symmetry, and robust validation metrics suitable for stringent pharmaceutical quality control.
References
Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry.[Link]
Determination of imidocarb residues in milk by immunobiosensor. CABI Digital Library.[Link]
A Guide to Ensuring Reproducibility of In Vitro Assay Data for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
This guide provides an in-depth analysis of the reproducibility of in vitro assay data for the alpha-2 adrenergic receptor agonist, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. It is intended for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the reproducibility of in vitro assay data for the alpha-2 adrenergic receptor agonist, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. It is intended for researchers, scientists, and drug development professionals to objectively compare its performance with other alternatives, supported by experimental data and protocols. This document emphasizes scientific integrity, providing a framework for generating reliable and reproducible results in your own laboratory.
Introduction: The Quest for Reliable In Vitro Data
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a compound of interest due to its structural similarity to other known alpha-2 adrenergic agonists, which are crucial in neuroscience and cardiovascular research.[1] The reliability of in vitro data is paramount for advancing our understanding of such compounds and for making informed decisions in drug discovery pipelines. However, the "reproducibility crisis" in biomedical research highlights the challenges in obtaining consistent results across different laboratories and even within the same lab over time.[2]
This guide will delve into the critical factors influencing the reproducibility of in vitro assays for this specific compound, provide standardized protocols for key experiments, and present a comparative analysis with well-established alpha-2 adrenergic agonists.
Mechanism of Action and Key In Vitro Assays
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is presumed to act as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Two primary in vitro assays are essential for characterizing the activity and potency of this compound:
Radioligand Binding Assay: This assay determines the affinity of the compound for the alpha-2 adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
cAMP Functional Assay: This assay measures the functional consequence of receptor activation by quantifying the reduction in intracellular cAMP levels.
Experimental Protocols
To ensure the highest degree of reproducibility, it is crucial to follow standardized and well-validated protocols.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride for the human alpha-2A adrenergic receptor.
dot
Caption: Workflow for the radioligand binding assay.
Step-by-Step Methodology:
Membrane Preparation: Utilize a stable cell line overexpressing the human alpha-2A adrenergic receptor. Homogenize cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, and 10 mM MgCl2.
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine or a selective antagonist like [3H]-yohimbine), and varying concentrations of the test compound.
Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled antagonist (e.g., phentolamine).[5]
Incubation Conditions: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to measure the functional potency (EC50) of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride by quantifying its effect on intracellular cAMP levels.
dot
Caption: Workflow for the cAMP functional assay.
Step-by-Step Methodology:
Cell Culture: Culture cells stably expressing the human alpha-2A adrenergic receptor in a suitable medium.
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Compound Addition: Add serial dilutions of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride to the wells.
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
Cell Lysis: Lyse the cells to release the intracellular cAMP.
cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6]
Data Analysis: Generate a concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.
Data Presentation and Comparison
The following tables present hypothetical but realistic data for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, alongside the well-characterized alpha-2 adrenergic agonists, clonidine and dexmedetomidine.[3] This data is for illustrative purposes to guide researchers in their own data analysis and comparison.
Table 1: Comparative Binding Affinity (Ki) at the Alpha-2A Adrenergic Receptor
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Discussion: Achieving Reproducibility
The presented data illustrates that while the rank order of potency (Dexmedetomidine > Clonidine > 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride) is consistent between the hypothetical labs, there is inherent variability in the absolute values. Understanding and controlling the sources of this variability is key to achieving reproducible results.
Factors Influencing Reproducibility:
Reagents and Materials:
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid genetic drift and changes in receptor expression.[2]
Reagent Quality and Lot-to-Lot Variability: Use high-purity reagents and qualify new lots of critical reagents (e.g., serum, antibodies) to ensure consistency.[7]
Compound Integrity: Ensure the purity and stability of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. Proper storage and handling are critical.[8][9][10]
Experimental Execution:
Standardized Protocols: Adherence to detailed, standardized operating procedures (SOPs) is non-negotiable.
Personnel Training: Ensure all personnel are thoroughly trained on the specific assay protocols and instrumentation.[7]
Pipetting Accuracy: Inaccurate pipetting is a major source of error, especially when preparing serial dilutions. Calibrated pipettes and proper technique are essential.
Environmental Control: Maintain consistent temperature, humidity, and CO2 levels in incubators.
Data Analysis:
Consistent Analysis Parameters: Use the same software and analysis parameters (e.g., curve fitting models) for all data sets.
Statistical Rigor: Employ appropriate statistical methods to assess variability and significance.
Intra- and Inter-Assay Variability:
Intra-assay variability (precision within a single experiment) is typically assessed by running samples in replicate (e.g., duplicates or triplicates) and calculating the coefficient of variation (%CV). A generally acceptable intra-assay %CV is below 10-15%.[11]
Inter-assay variability (precision between different experiments, often on different days) is assessed by running a control compound in each assay and calculating the %CV of its determined value across multiple experiments. An acceptable inter-assay %CV is generally below 15-20%.[11]
Conclusion
This guide provides a comprehensive framework for generating reproducible in vitro data for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. By understanding the underlying pharmacology, implementing robust and standardized protocols, and being mindful of the numerous factors that can influence assay variability, researchers can confidently characterize this compound and compare its performance to other alpha-2 adrenergic receptor agonists. The principles outlined here are not only applicable to the topic compound but can be extrapolated to a wide range of in vitro pharmacological studies, ultimately contributing to the overall integrity and reliability of scientific research.
References
Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]
Giovannitti JA Jr, Thoms SM, Crawford JJ.
Kosheeka. 4 Factors Affecting Data Reproducibility. May 6, 2020. [Link]
Wu H, Wang J, Wu C, et al. Dexmedetomidine, an alpha2-adrenergic Agonist, Inhibits Neuronal Delayed-Rectifier Potassium Current and Sodium Current. Br J Anaesth. 2009;103(2):281-290.
Berg T, Jensen J, Sager G. [The in vitro effect of alpha-2 agonists on thrombocyte function and density of thrombocyte alpha-2 receptors]. Anasthesiol Intensivmed Notfallmed Schmerzther. 1996;31(7):423-427.
Saczewski F, Bułakowska A, Bednarski P, et al. The Effects of the alpha2-adrenergic Receptor Agonists Clonidine and Rilmenidine, and Antagonists Yohimbine and Efaroxan, on the Spinal Cholinergic Receptor System in the Rat. J Physiol Pharmacol. 2004;55(1 Pt 2):203-214.
Anzini M, Gualtieri F, Selleri S, et al. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. J Med Chem. 1993;36(22):3411-3415.
Cusabio. PRECISION Intra-assay Precision (Precision within an assay): CV%<8%. [Link]
Zhang X, Yao X, Liu H, et al.
Liu Y, Li J, Su R, et al. Dexmedetomidine Inhibits ASIC Activity via Activation of α2A Adrenergic Receptors in Rat Dorsal Root Ganglion Neurons. Front Pharmacol. 2021;12:699507.
Saczewski F, Bułakowska A, Bednarski P, et al. Synthesis, structure, and binding of some 2-imidazolines to rat brain alfa-1 and alfa-2-adrenergic receptors. Arch Pharm (Weinheim). 2000;333(12):397-402.
Giovannitti JA Jr, Thoms SM, Crawford JJ.
Chemical Substance Information. 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride. [Link]
SIELC Technologies. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. May 16, 2018. [Link]
Chapleo CB, Butler RC, Doxey JC, et al. Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (2). Alpha-adrenoceptor agonists. Eur J Pharmacol. 1986;129(1-2):57-64.
Prevatt KM, Li G, Gatchalian J, et al. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. 2023;28(12):4758.
Kornicka A, Sączewski F, Giełdoń A, et al. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1][2][11]triazol-3(5H)-Imine Derivatives. Molecules. 2021;26(20):6253.
Grant, B. D. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). 2017 Nov 20. In: Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Kim H, Lee S, Lee J, et al. The effect of alpha-2A adrenergic receptor (ADRA2A) genetic polymorphisms on the depth of sedation of dexmedetomidine: a genetic observational pilot study. Rev Bras Anestesiol. 2021;71(2):137-143.
Sączewski F, Giełdoń A, Kornicka A, et al. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules. 2022;27(21):7481.
Wijeysundera DN, Bender JS, Beattie WS. Alpha-2 Adrenergic Agonists to Prevent Perioperative Cardiovascular Complications: A Meta-analysis. Am J Med. 2003;114(9):742-752.
Kornicka A, Saczewski F, Tyacke RJ, et al. Preparation, structure and affinity for imidazoline I2 receptors and alpha2-adrenoceptors of 1-[(4,5-dihydroimidazolidin-2-yl)imino]indan-2-ols. Acta Pol Pharm. 2005;62(6):497-502.
Motulsky, H. Analyzing Radioligand Binding Data. In: GraphPad Prism 8 Statistics Guide. GraphPad Software, San Diego CA, 2020. [Link]
Comparative Analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride Cross-Reactivity in Competitive Immunoassays
A Guide for Researchers in Drug Development and Diagnostics Authored by: A Senior Application Scientist Introduction In the realm of immunoassay development, specificity is paramount. The ability of an antibody to bind e...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Development and Diagnostics
Authored by: A Senior Application Scientist
Introduction
In the realm of immunoassay development, specificity is paramount. The ability of an antibody to bind exclusively to its target analyte, without interference from structurally related or unrelated compounds, underpins the reliability and accuracy of diagnostic and research data. This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride, a compound of interest in various research contexts. While public domain data on the immunogenic properties and specific antibody interactions of this molecule are scarce, the principles and methodologies outlined herein provide a robust template for its characterization.
This guide is built on the foundational understanding that cross-reactivity is not an anomaly, but a predictable outcome of structural homology between the target analyte and other molecules present in a sample. We will proceed under a common scenario in drug development: the need to assess whether a new molecular entity or its metabolites interfere with existing immunoassays for structurally similar endogenous molecules or co-administered drugs. For the purpose of this guide, we will hypothesize a competitive ELISA designed for the detection of Clonidine , a well-known drug that shares the core imidazoline structure with our compound of interest.
The Principle of Competitive Immunoassays and Cross-Reactivity
Competitive immunoassays operate on the principle of a competition between a labeled antigen (tracer) and an unlabeled antigen (sample/standard) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the antigen in the sample.
Cross-reactivity occurs when a compound other than the primary target analyte binds to the antibody, displacing the labeled antigen and thus affecting the assay signal. The degree of cross-reactivity is a measure of the affinity of the antibody for the cross-reacting molecule relative to its affinity for the intended target.
Figure 1: Principle of a Competitive Immunoassay.
Experimental Design for Cross-Reactivity Assessment
To quantify the cross-reactivity of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride, we will employ a competitive ELISA designed for Clonidine. The core of this assessment involves generating dose-response curves for both Clonidine (the primary analyte) and our test compound.
Materials and Reagents
High-bind 96-well microtiter plates
Anti-Clonidine primary antibody
Clonidine-HRP conjugate (or other enzyme-labeled tracer)
Plate Coating: Coat the wells of a 96-well plate with the anti-Clonidine antibody diluted in an appropriate coating buffer. Incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
Standard and Test Compound Preparation: Prepare a serial dilution of both the Clonidine standard and the 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride. The concentration range should be wide enough to generate a full dose-response curve.
Competitive Reaction: Add the standards and test compound dilutions to the wells, followed immediately by the Clonidine-HRP conjugate. Incubate for 1-2 hours at room temperature.
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Figure 2: Experimental workflow for the cross-reactivity assessment.
Data Analysis and Interpretation
The cross-reactivity is calculated from the dose-response curves. The key parameter is the IC50, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
Hypothetical Experimental Data
Below is a table summarizing hypothetical results from our comparative study.
Based on our hypothetical data, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride exhibits a low level of cross-reactivity (2%) in this particular anti-Clonidine immunoassay. This suggests that while there is some interaction with the antibody, it is significantly weaker than the interaction with Clonidine. The structurally unrelated compound shows negligible cross-reactivity, as expected.
Conclusion and Recommendations
The assessment of cross-reactivity is a critical step in the validation of any immunoassay. Our hypothetical study of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride demonstrates a systematic approach to quantifying this parameter. A 2% cross-reactivity may be acceptable for some applications, but could be a concern if the compound is expected to be present in samples at concentrations significantly higher than the primary analyte.
For researchers working with 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride, it is recommended to:
Perform this cross-reactivity testing using the specific immunoassays relevant to their research.
Consider the physiological or experimental concentrations of the compound when interpreting the impact of any observed cross-reactivity.
If significant cross-reactivity is observed , consider alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for more specific quantification.
This guide provides the foundational methodology for these critical studies, ensuring the generation of reliable and accurate data in your research and development endeavors.
References
Title: Immunoassay and Other Bioanalytical Techniques
Source: Wiley Online Library
URL: [Link]
Title: The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques
Source: Elsevier
URL: [Link]
Title: Assay validation
Source: British Journal of Anaesthesia
URL: [Link]
Validation
Benchmarking 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride: A Comparative Efficacy Guide in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and comparative analysis of the preclinical efficacy of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihyd...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and comparative analysis of the preclinical efficacy of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, a compound with a promising dual mechanism of action for the treatment of major depressive disorder. By synthesizing available data and established experimental protocols, this document aims to equip researchers with the necessary information to design and interpret in-vivo studies, and to objectively position this compound against established and alternative therapeutic agents.
Introduction: A Novel Dual-Action Antidepressant Candidate
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride belongs to the class of 2-substituted 4,5-dihydro-1H-imidazole derivatives.[1] Structurally, it possesses the key pharmacophores that confer a unique combination of pharmacological activities: antagonism of the α2-adrenergic receptor and inhibition of the serotonin-selective reuptake transporter (SSRI).[1] This dual mechanism is hypothesized to offer a more rapid onset of action and potentially greater efficacy than single-mechanism agents by synergistically enhancing serotonergic and noradrenergic neurotransmission.
A structurally related compound, napamezole hydrochloride, has also been identified for its potential as an antidepressant due to this combined mechanism of action.[1]
Mechanism of Action: A Synergistic Approach
The antidepressant effect of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is predicated on two distinct but complementary actions on neuronal signaling pathways.
α2-Adrenoreceptor Antagonism: Presynaptic α2-adrenoceptors act as a negative feedback mechanism, inhibiting the release of norepinephrine. Antagonism of these receptors by 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride disinhibits this feedback loop, leading to an increased release of norepinephrine into the synaptic cleft.
Serotonin-Selective Reuptake Inhibition (SSRI): By blocking the serotonin transporter (SERT), the compound prevents the reabsorption of serotonin from the synapse, thereby increasing its extracellular concentration and enhancing serotonergic signaling.
The combination of these actions is expected to produce a more robust and widespread increase in key monoamines involved in mood regulation compared to single-action antidepressants.
Caption: Dual mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride.
Benchmarking Efficacy: Standardized Animal Models
To objectively assess the antidepressant-like efficacy of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, standardized and validated rodent behavioral despair models are employed. The most common are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that when exposed to an inescapable stressor, animals will eventually adopt an immobile posture, a state that can be reversed by effective antidepressant treatment.
Experimental Protocols
The FST is a widely used primary screening tool for potential antidepressant compounds.
Objective: To measure the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Apparatus:
A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter).
Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom with its hind paws or tail.
Procedure:
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
Dosing: Administer 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, a vehicle control, and comparator drugs (e.g., Fluoxetine, Idazoxan) at predetermined time points before the test (typically 30-60 minutes for acute studies).
Test Session: Gently place each animal into the water-filled cylinder for a 6-minute session.
Scoring: Record the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
The TST is another widely accepted model that induces a state of behavioral despair.
Objective: To measure the duration of immobility when a mouse is suspended by its tail. A decrease in immobility time suggests antidepressant-like activity.
Apparatus:
A suspension bar or a dedicated TST apparatus.
Adhesive tape for securing the tail.
Procedure:
Acclimation: As with the FST, acclimate the mice to the testing environment.
Dosing: Administer the test compound, vehicle, and comparators as described for the FST.
Suspension: Secure the tip of the mouse's tail to the suspension bar with adhesive tape, ensuring the body is hanging freely.
Test Session: The test duration is typically 6 minutes.
Scoring: Record the total time the mouse remains immobile.
Caption: General experimental workflow for FST and TST.
Comparative Efficacy Analysis
While direct in-vivo efficacy data for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is not yet extensively published, we can project its potential performance based on its dual mechanism of action and compare it to established single-mechanism antidepressants.
Comparator Compounds
Fluoxetine (SSRI): A first-line treatment for depression, Fluoxetine serves as a benchmark for serotonergic activity. In animal models, it reliably reduces immobility time in the FST and TST.[2]
Idazoxan (α2-Adrenoceptor Antagonist): While not a conventional antidepressant, Idazoxan's mechanism is relevant as the other arm of the test compound's action. Studies on Idazoxan in depression models have yielded mixed results, with some showing it can potentiate the effects of other antidepressants.[3]
Expected Performance and Data Interpretation
The dual-action nature of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride suggests a potentially superior or faster-acting antidepressant profile compared to single-mechanism agents.
Hypothesized Outcomes:
A significant reduction in immobility time in both the FST and TST compared to the vehicle control group.
Potentially a greater reduction in immobility time or efficacy at lower doses compared to Fluoxetine alone.
A more consistent and robust antidepressant-like effect compared to Idazoxan alone.
Data Presentation:
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride represents a promising candidate for a new generation of antidepressants with a dual mechanism of action. The experimental framework outlined in this guide provides a robust methodology for validating its efficacy in established animal models.
Future research should focus on:
Conducting dose-response studies in the FST and TST to establish a clear efficacy profile.
Performing chronic administration studies to model long-term treatment effects.
Investigating the compound's effects in other animal models of depression, such as the chronic unpredictable stress model.
Exploring potential synergistic effects when co-administered with other psychotropic agents.
By rigorously evaluating its performance against current standards of care, the therapeutic potential of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride can be fully elucidated, paving the way for potential clinical development.
A Senior Application Scientist's Guide to the Purity Validation of Commercial 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride via ¹H-NMR
Introduction: The Imperative of Purity in Pharmaceutical Precursors In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and effi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Precursors
In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline, and its dihydrochloride salt, is a critical building block in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are therefore not just a matter of quality control, but a prerequisite for predictable reaction kinetics, yield, and the minimization of potentially toxic impurities in the final drug product.
This guide provides an in-depth, experience-driven protocol for the purity validation of commercial 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Unlike chromatographic techniques, which often require reference standards for every potential impurity, ¹H-NMR serves as a primary ratio method of measurement.[1] The signal intensity in ¹H-NMR is directly proportional to the number of nuclei, allowing for the accurate quantification of the main component against a certified internal standard without the need for analyte-specific calibration curves.[1][2] We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the analyte's spectral signature against potential impurities, grounding our methodology in internationally recognized standards.[3][4][5]
The Analyte: Structure and Functionality
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a salt, making it more stable and soluble in polar solvents than its freebase form. Understanding its structure is paramount for interpreting its ¹H-NMR spectrum.
Caption: Chemical structure of the target analyte.
The key proton environments to be observed are:
Aromatic Protons: Four distinct protons on the benzene ring.
Imidazoline Protons: A four-proton system (often appearing as a singlet or a multiplet) from the two CH₂ groups of the dihydroimidazole ring.
Amine/Ammonium Protons: Labile protons on the aniline nitrogen and within the protonated imidazoline ring, which are key indicators in the choice of solvent.
The Method: Quantitative ¹H-NMR (qNMR) for Purity Assessment
qNMR is a powerful technique for determining the purity of small molecules and is recognized by pharmacopeias and regulatory bodies.[6][7] Its utility stems from the fundamental principle that the integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei generating that signal.[2]
The process involves adding a known mass of a certified internal standard to a known mass of the analyte. By comparing the integrals of specific, non-overlapping signals from both the analyte and the standard, the purity of the analyte can be calculated with high precision and accuracy.[8]
Causality Behind Key Experimental Choices
Solvent Selection: The dihydrochloride salt structure necessitates a polar, deuterated solvent. Deuterium oxide (D₂O) is an ideal choice. It readily dissolves the analyte and has the added benefit of exchanging with labile N-H protons. This "disappearance" of the N-H signals simplifies the spectrum and confirms their identity.[9] DMSO-d₆ is an alternative but its residual water peak can sometimes interfere with analysis.
Internal Standard Selection: A suitable internal standard must:
Be highly pure and non-hygroscopic.
Possess a simple ¹H-NMR spectrum with signals that do not overlap with the analyte's signals.
Be chemically inert with respect to the analyte and solvent.
Have a known molecular weight and proton count for its signal.
Maleic acid is an excellent choice for this application when using D₂O. It is a stable solid and its two olefinic protons appear as a sharp singlet far downfield (around 6.2-6.5 ppm), away from the aromatic and aliphatic regions of the analyte.
Relaxation Delay (D1): For accurate quantification, all protons must fully relax back to their equilibrium state between successive pulses. Amine and aromatic protons can have different relaxation times. A sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T₁ relaxation time of any proton being integrated, is crucial to ensure that the signal intensity is truly proportional to the number of protons. A D1 of 30 seconds is a conservative and safe starting point for ensuring accurate integration.
Experimental Protocol and Workflow
This protocol is designed to be a self-validating system, ensuring traceability and accuracy in line with ICH Q2(R2) guidelines.[3][4][5][10]
Caption: Standard workflow for qNMR purity determination.
Step-by-Step Methodology
Preparation of the Internal Standard: Dry the maleic acid certified reference material under vacuum at room temperature for at least 4 hours to remove any residual moisture.
Sample Weighing:
Accurately weigh approximately 10 mg of the dried maleic acid into a clean, dry glass vial. Record the mass to the nearest 0.01 mg (mass_std).
To the same vial, add approximately 25 mg of the commercial 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. Record the mass to the nearest 0.01 mg (mass_analyte).
Dissolution: Add approximately 1.0 mL of D₂O to the vial. Cap and vortex until both solids are completely dissolved.
NMR Tube Loading: Transfer approximately 0.7 mL of the resulting solution into a clean, dry 5 mm NMR tube.
Data Acquisition:
Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of D₂O and perform automated or manual shimming to optimize magnetic field homogeneity.
Acquire the ¹H-NMR spectrum using the following key parameters:
Pulse Program: Standard 1D proton (e.g., 'zg30').
Number of Scans (NS): 16 or higher for good signal-to-noise.
Relaxation Delay (D1): 30 seconds.
Acquisition Time (AQ): At least 2 seconds.
Data Processing:
Apply Fourier transformation to the raw data (FID).
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Apply an automated baseline correction, ensuring the regions of integration are flat.
Integration:
Calibrate the integral of the maleic acid singlet (around 6.2-6.5 ppm) to a value of 2.00, corresponding to its two protons.
Integrate a well-resolved, non-overlapping signal from the analyte. The triplet corresponding to the proton at position 5 of the aniline ring (around 7.3-7.5 ppm) is often a good choice. Record this integral value (Int_analyte).
Spectral Analysis and Purity Calculation
Expected ¹H-NMR Spectrum and Peak Assignments
The following table details the expected chemical shifts for the analyte in D₂O. Note that the N-H protons are exchanged with deuterium and are therefore not observed.
Proton Assignment
Label
Expected δ (ppm)
Multiplicity
Integration
Imidazoline CH₂-CH₂
Hₐ
~4.0
Singlet (s)
4H
Aromatic C6-H
Hₑ
~7.6
Doublet (d)
1H
Aromatic C2-H
Hₓ
~7.5
Singlet (s)
1H
Aromatic C5-H
H꜀
~7.4
Triplet (t)
1H
Aromatic C4-H
HᏧ
~7.2
Doublet (d)
1H
Caption: Labeled protons for ¹H-NMR spectral assignment.
Purity Calculation Formula
The weight percent (w/w %) purity of the analyte is calculated using the following equation:
A key strength of ¹H-NMR is its ability to identify and quantify impurities, provided their signals are resolved from the main component.[11] Common impurities may arise from starting materials or incomplete reactions.
Compound
Structure Snippet
Key Differentiating ¹H-NMR Signal (in D₂O)
Rationale for Presence
Analyte
Imidazoline Ring
~4.0 ppm (s, 4H)
Target Compound
Impurity A: 3-Aminobenzonitrile
Nitrile Group
Absence of the ~4.0 ppm signal. Aromatic signals will be shifted.
Unreacted starting material.
Impurity B: N-(2-aminoethyl)-3-aminobenzamidine
Open-chain intermediate
Absence of the symmetrical ~4.0 ppm singlet. Will show complex multiplets for the ethyl chain.
Incomplete cyclization product.
Impurity C: 3-(1H-Imidazol-2-yl)aniline
Aromatic Imidazole
Absence of the ~4.0 ppm signal. Presence of distinct imidazole aromatic protons (>7.5 ppm).
Over-oxidation or alternative synthetic route by-product.
This comparative analysis allows researchers to not only determine the purity value but also to gain insight into the quality of the commercial source by identifying the nature of the impurities present.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]
Validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. National Library of Medicine. [Link]
3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride — Chemical Substance Information. Chemister. [Link]
Determination of standard sample purity using the high-precision H-1-NMR process. Springer. [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. [Link]
Comprehensive Safety and Disposal Guide: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride As a Senior Application Scientist, I frequently encounter laboratories that treat all pharmaceutical intermediates with a g...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Guide: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydrochloride
As a Senior Application Scientist, I frequently encounter laboratories that treat all pharmaceutical intermediates with a generalized, one-size-fits-all disposal approach. When handling complex molecules like 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS 94213-44-2) , this is a dangerous oversight.
This compound features a highly reactive aniline moiety, a pharmacologically active imidazoline ring, and a dihydrochloride salt configuration. Standard aqueous disposal is not just non-compliant; it is chemically hazardous. The dihydrochloride salt drastically increases the molecule's aqueous solubility, meaning that if discharged into standard effluent systems, the aniline derivative acts as a highly mobile and persistent aquatic toxin.
This guide provides the definitive, field-proven operational and disposal protocols required to handle this chemical safely, ensuring regulatory compliance and environmental stewardship.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. The structural components of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride dictate its risk profile and its behavior during chemical degradation.
The Aniline Moiety: Aniline derivatives are highly toxic and are readily absorbed through the skin and respiratory tract. Systemic absorption can induce methemoglobinemia (impairing the blood's oxygen-carrying capacity) and is categorized as a suspected carcinogen [1].
The Dihydrochloride Salt: The presence of two chloride ions per molecule makes the compound highly water-soluble and acidic in solution. Crucially, during waste treatment, these high chloride concentrations can actively inhibit oxidative degradation processes (like Fenton's reagent) by forming inactive iron-chloride (
Fe−Cl
) complexes [2].
Nitrogen & Chlorine Content: Thermal destruction (incineration) of this compound will release hazardous Nitrogen Oxides (
NOx
) and Hydrogen Chloride (
HCl
) gases, necessitating specific scrubber technologies [1].
Table 1: Physicochemical and Hazard Summary
Property / Hazard
Data / Classification
Operational Causality & Impact
CAS Number
94213-44-2
Unique identifier for the dihydrochloride salt variant.
Molecular Formula
C9H13Cl2N3
High nitrogen and chlorine content dictates strict incineration scrubber requirements.
Aqueous Solubility
Highly Soluble
Exceptional environmental mobility; strict prohibition of drain disposal.
Toxicity Profile
Acute Toxicity (Oral/Dermal)
Risk of methemoglobinemia requires stringent, impermeable PPE and closed-system handling.
Waste Classification
RCRA Hazardous Waste
Must be managed via EPA-permitted Treatment, Storage, and Disposal Facilities (TSDFs).
Operational Safety & Spill Response Protocol
A self-validating safety system ensures that if one control fails, another prevents exposure. Handling this compound requires strict adherence to the following hierarchy of controls.
Engineering Controls & PPE
All manipulations of the dry powder must occur within a Class II Biological Safety Cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized dust. Operators must wear nitrile or neoprene gloves (double-gloving is recommended), a chemically resistant lab coat, and tightly sealed safety goggles.
Self-Validating Spill Response Workflow
In the event of a spill, the protocol must prevent the spread of the highly soluble powder while avoiding exothermic reactions.
Isolate & Ventilate: Evacuate personnel from the immediate area and maximize fume hood/room ventilation.
Containment (No Water): Do not use water to clean up the dry powder, as this will solubilize the compound and expand the contamination zone.
Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Combustible absorbents (like sawdust) must be avoided, as aniline derivatives can react exothermically with strong oxidizers, posing a fire risk.
Mechanical Recovery: Use non-sparking tools to sweep the hazardous mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Primary Disposal Methodologies
Because of its complex structure, 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride waste must be segregated by its physical state.
The preferred method for solid waste, heavily contaminated PPE, and concentrated stock solutions is high-temperature incineration (>1000°C).
The Causality: Incineration ensures the complete thermal destruction of the aromatic organic framework. However, because the molecule contains three nitrogen atoms and two chloride ions, combustion will generate toxic
NOx
and
HCl
gases. Therefore, the contracted disposal facility must be equipped with wet scrubbers to neutralize these byproducts before atmospheric release [1].
For dilute aqueous waste generated during equipment rinsing or chromatography, Advanced Oxidation Processes (AOPs) utilizing Fenton's reagent (
Fe2++H2O2
) are highly effective [2].
The Causality: Ferrous ions catalyze hydrogen peroxide to form highly reactive hydroxyl radicals (
∙OH
). These radicals aggressively attack the aromatic aniline and imidazoline rings, mineralizing the toxic compound into harmless aliphatic carboxylic acids (e.g., maleic, oxalic, and formic acids),
CO2
, and
H2O
[3].
Logical workflow for the segregation and disposal of solid and aqueous aniline derivative waste.
Step-by-Step Disposal Workflows
Workflow 1: Lab-Pack Preparation for Solid Waste
Segregation: Collect all solid waste (powders, empty vials, contaminated gloves, and spill debris) in a UN-certified HDPE drum. Keep this drum strictly isolated from strong oxidizing agents (e.g., nitric acid, peroxides).
Documentation: Affix an EPA-compliant hazardous waste label. Explicitly list the contents as: "Toxic/Corrosive Organic Solid: 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride."
Logistics: Contract a licensed hazardous materials courier to transport the Lab-Pack to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) capable of halogenated organic incineration.
Workflow 2: Self-Validating Fenton's Oxidation for Aqueous Waste
Note: This protocol is designed to overcome the specific chloride-inhibition caused by the dihydrochloride salt.
pH Adjustment (Validation Step 1): Transfer the aqueous waste to a dedicated, vented reaction vessel. Adjust the pH to exactly 2.5 – 3.0 using dilute Sulfuric Acid (
H2SO4
). Causality: A pH above 4.0 will cause the iron catalyst to precipitate as inactive ferric hydroxide, halting the reaction.
Catalyst Dosing: Add Ferrous Sulfate (
FeSO4
). Critical Adjustment: Because the dissociated chloride ions from the waste will complex with the iron (
Fe−Cl
), you must increase the standard
Fe2+
dosage by 1.5x to 2x to overcome this competitive inhibition [2].
Radical Generation: Slowly add 30% Hydrogen Peroxide (
H2O2
) dropwise under continuous magnetic stirring. The solution may darken initially as intermediate oxidation products form.
Reaction & Depletion (Validation Step 2): Allow the reaction to proceed in the vented hood for 2 to 4 hours. Use peroxide test strips to confirm the complete depletion of
H2O2
. The absence of residual peroxide self-validates that the reaction has run to completion.
Neutralization: Once mineralization is complete, neutralize the acidic solution to pH 7.0 using Sodium Hydroxide (
NaOH
) before routing the effluent to compliant secondary biological treatment or discharge (as dictated by local environmental regulations).
References
U.S. Occupational Safety and Health Administration (OSHA). "Service technician hospitalized after toxic chemical exposure at Ohio hazardous waste incineration facility."[Link]
Journal of Health & Pollution. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater."[Link]
Journal of Hazardous Materials. "Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals."[Link]
Handling
Comprehensive Safety and PPE Guide for Handling 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Executive Summary & Chemical Profile Handling 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS: 94213-44-2), frequently encountered in drug development as an intermediate or as Imidocarb Impurity 1, requires...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Handling 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride (CAS: 94213-44-2), frequently encountered in drug development as an intermediate or as Imidocarb Impurity 1, requires rigorous safety protocols. This compound presents a dual-hazard profile: the biological toxicity inherent to aniline derivatives and the physical handling risks associated with highly crystalline dihydrochloride salts.
This guide provides researchers and scientists with field-proven, self-validating protocols to ensure absolute safety during the weighing, transfer, and disposal of this compound.
Risk Assessment & Hazard Causality
To effectively protect yourself, you must understand why specific Personal Protective Equipment (PPE) is required. The hazards of this compound are driven by its molecular structure and physical state:
Methemoglobinemia Risk (The Aniline Moiety): Aniline derivatives undergo hepatic metabolism to form N-hydroxylamines (specifically phenylhydroxylamine). These toxic metabolites directly oxidize ferrous iron in hemoglobin to its ferric state, creating methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia[1]. Systemic absorption must be prevented at all costs.
High Dermal Permeability: Aniline compounds are notorious for their ability to rapidly penetrate the lipid bilayer of human skin. Dermal absorption can significantly contribute to the overall systemic toxic burden, often without the immediate warning signs of irritation[2].
Aerosolization Hazard (The Dihydrochloride Salt): As a dihydrochloride salt, this compound exists as a fine, highly water-soluble crystalline powder. When agitated, it readily forms inhalable dust. Because it is highly hydrophilic, inhaled or ocularly deposited dust will instantly dissolve into the mucous membranes, accelerating systemic entry [3].
Mandatory PPE & Quantitative Efficacy Matrix
Do not rely on standard laboratory attire. The following targeted PPE matrix is mandatory for handling the dry powder form of this chemical.
PPE Category
Specification
Quantitative Metric / Standard
Causal Rationale
Hand Protection
Nitrile (Double-layered)
Min thickness: 0.11 mm per layer
Aniline derivatives easily penetrate standard latex. Double-layering provides a >60 min breakthrough time and allows safe removal of the contaminated outer layer.
Respiratory
N95 / P100 Particulate Respirator
Filters ≥99.97% of airborne particles >0.3 µm
Dihydrochloride salts form fine dust (<5 µm) that bypasses upper respiratory cilia. Essential if weighing outside a closed system.
Eye Protection
Unvented Safety Goggles
ANSI Z87.1 / EN 166 compliant
Prevents the ingress of water-soluble airborne dust into the ocular mucosa, stopping rapid systemic entry.
Body Protection
Disposable Tyvek Suit or cuffed lab coat
Fluid/particulate resistant
Prevents micro-dust accumulation on personal clothing, which could lead to delayed, chronic dermal exposure.
Operational Workflow & Handling Protocol
Every step in this workflow is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Phase 1: Engineering Controls & Setup
Activate the Fume Hood: Set the sash to the designated operational height (typically 18 inches).
Self-Validation Check: Verify the digital face velocity monitor reads between 80–100 feet per minute (fpm). If the alarm sounds or the reading fluctuates, do not open the chemical vial.
Don PPE: Put on the Tyvek suit, unvented goggles, and double nitrile gloves.
Self-Validation Check: Perform a visual and tactile inspection of the outer gloves. Stretch the material slightly between your fingers; if any micro-tears or discolorations are present, discard and replace them immediately.
Phase 2: Weighing and Mass Transfer
Static Neutralization: Pass an anti-static zero-stat gun over the weighing boat and micro-spatula.
Causality: Dihydrochloride salts are highly prone to static cling, causing the powder to "jump" and aerosolize during transfer.
Self-Validation Check: Transfer a test micro-milligram of the powder. If it aggressively clings to the vertical walls of the weigh boat, static is still present. Re-apply the ionizer before proceeding.
Transfer: Slowly transfer the 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride. Cap the source vial immediately after the desired mass is achieved to minimize environmental exposure.
Phase 3: Solution Preparation & Decontamination
In-Situ Solubilization: Add your solvent (e.g., DMSO or buffered aqueous solution) directly to the weighing boat or enclosed vial while still inside the fume hood.
Causality: Wetting the powder instantly eliminates the inhalation and aerosolization hazard.
Surface Decontamination: Wipe down the balance and hood surface with a damp cloth (using a water/ethanol mixture), followed by a dry wipe.
Self-Validation Check: Inspect the wipe. Oxidized aniline derivatives often leave a faint yellow/brown residue. If any discoloration is visible on the wipe, repeat the cleaning process until the cloth remains completely white.
Spill Response & Waste Disposal Plan
Immediate Spill Response
Dry Spills:Never sweep the dry powder. Sweeping forces the fine dihydrochloride crystals into the air. Instead, gently cover the spill with absorbent paper towels lightly dampened with a water/ethanol mixture to dissolve and capture the powder.
Liquid Spills: Absorb with inert chemical spill pads.
Personal Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. Seek medical evaluation for methemoglobinemia if large areas are exposed.
Waste Segregation and Disposal
Solid Waste: Contaminated weigh boats, spatulas, spill pads, and the outer layer of your nitrile gloves must be placed in a sealable hazardous waste bag explicitly labeled "Toxic Solid Waste - Aniline Derivatives".
Liquid Waste: Aqueous or organic solutions containing the compound must be collected in a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy. Do not mix with strong oxidizers , as aniline derivatives can react violently.
Disposal Routing: High-temperature incineration is the preferred and mandated disposal method for aniline derivatives to prevent soil and groundwater contamination.
Hazard Exposure & Mitigation Visualization
Exposure routes of aniline dihydrochloride dust and targeted PPE mitigation strategies.
References
Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 32(3), 423-431. URL: [Link]
National Institute for Occupational Safety and Health (NIOSH). (2014). Skin Notation Profile: Aniline. Centers for Disease Control and Prevention. URL: [Link]
NextSDS Chemical Substance Database. (2026). 3-(4,5-dihydro-1H-imidazol-2-yl)aniline dihydrochloride — Chemical Substance Information. URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.